1,2,2-Trifluorocyclohexanecarboxylic acid
Description
Properties
IUPAC Name |
1,2,2-trifluorocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c8-6(5(11)12)3-1-2-4-7(6,9)10/h1-4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFQSOQHJWRRMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)(C(=O)O)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Analysis: 1,2,2-Trifluorocyclohexanecarboxylic Acid
The following technical guide details the structural and conformational characteristics of 1,2,2-Trifluorocyclohexanecarboxylic acid .
A Guide to Conformational Stereoelectronics and Crystal Packing[1]
Executive Summary
This compound (CAS: 1784919-58-9) represents a specialized class of fluorinated alicycles where the interplay between steric bulk and stereoelectronic forces creates a unique structural landscape.[1][2] Unlike simple cyclohexanes where conformation is dictated primarily by A-values (steric bulk), the structure of this molecule is governed by the Gem-Difluoro Effect and the Fluorine Gauche Effect .[1]
This guide provides a technical breakdown of the molecule's predicted crystal structure, conformational locking mechanisms, and experimental protocols for solid-state characterization.[1] It is designed for medicinal chemists utilizing this motif as a metabolically stable bioisostere.[1][3]
Molecular Architecture & Connectivity
The molecule consists of a cyclohexane ring substituted at the C1 and C2 positions, creating a dense fluorinated sector.[1]
-
C1 Position: Quaternary center bearing the Carboxylic Acid (-COOH) and a single Fluorine atom.[1][2][3]
-
Chirality: The C1 carbon is a stereocenter.[1] In the absence of asymmetric synthesis, the crystalline material typically exists as a racemic mixture (space group
or ) utilizing centrosymmetric acid dimers.[1]
| Parameter | Specification |
| Formula | C₇H₉F₃O₂ |
| Motif | Vicinal-Geminal Trifluoro (1,2,2-F₃) |
| Key Interaction | 1,2-Fluorine Repulsion vs. Carboxyl Sterics |
| Dipole Moment | High (Polarized Fluorine Face) |
Conformational Analysis: The "Axial Acid" Anomaly
In standard cyclohexane stereochemistry, bulky substituents like carboxylic acids (A-value
The Competing Forces[1]
-
Gem-Difluoro Constraint (C2): The gem-difluoro group at C2 ensures that one fluorine is always axial and one is always equatorial, regardless of the ring flip.[1]
-
Vicinal Repulsion (C1-C2):
-
Scenario A (COOH-Equatorial / F-Axial): The C1-Fluorine is axial.[1][2][3][4] This places it in a 1,2-diaxial relationship with the C2-axial Fluorine.[1][2][4] This creates severe electrostatic repulsion and dipole alignment, which is energetically prohibitive.[1]
-
Scenario B (COOH-Axial / F-Equatorial): The C1-Fluorine is equatorial.[1][2][3][4] This places it gauche to both the C2-axial and C2-equatorial fluorines.[1][2][3][4] While sterically crowded, this avoids the high-energy 1,2-diaxial F...F clash.[1][2]
-
The Predicted Conformer
Consequently, the molecule is predicted to adopt a chair conformation where the Carboxylic Acid is Axial and the C1-Fluorine is Equatorial .[1] This conformation is further stabilized by a potential intramolecular hydrogen bond between the axial carboxyl proton and the gauche fluorines at C2.[1]
Figure 1: Conformational energy landscape. The 1,2-diaxial fluorine repulsion in Conformer A drives the equilibrium toward Conformer B, despite the steric bulk of the axial acid.[1]
Crystal Lattice & Packing Strategy
In the solid state, this compound organizes to satisfy two primary energetic requirements: hydrogen bonding of the carboxyl group and segregation of the fluorous domains.[1]
Primary Synthon: Carboxylic Acid Dimer
The dominant structural motif is the centrosymmetric dimer formed via intermolecular hydrogen bonds (
-
Interaction: O-H...O=C
-
Geometry: Planar eight-membered ring connecting two enantiomers (in a racemic crystal).[1][2][3][4]
Secondary Organization: Fluorous Layering
The trifluorinated distinct "face" of the cyclohexane ring creates a localized dipole.[1] In the crystal lattice, these molecules tend to pack in bilayers or columns where the fluorinated faces interact (F...F van der Waals contacts), segregating them from the hydrophobic hydrocarbon backbone.[1] This often results in a monoclinic unit cell (typically space group
Experimental Protocols
For researchers validating this structure or utilizing the compound in fragment-based drug discovery (FBDD), the following protocols ensure rigorous characterization.
Crystallization Protocol
To obtain X-ray quality single crystals, slow evaporation is preferred over crash cooling to allow the optimal packing of the fluorous domains.[1]
-
Solvent System: Use a mixture of Dichloromethane (DCM) and Hexane (1:3 ratio).[1][3] DCM solubilizes the polar acid/fluoro region, while Hexane encourages slow aggregation of the hydrophobic sectors.[1]
-
Method: Dissolve 20 mg of the compound in 1 mL DCM. Filter through a 0.2 µm PTFE syringe filter into a narrow vial. Layer 3 mL of Hexane carefully on top.[1][3] Cap loosely.
-
Conditions: Store at 4°C in a vibration-free environment for 5-7 days.
X-Ray Data Collection Strategy
Due to the weak scattering of Fluorine and Carbon, and the potential for disorder in the ring puckering:
-
Temperature: Collect data at 100 K (Cryostream) to freeze ring conformational vibrations.
-
Resolution: Aim for <0.75 Å resolution to resolve the C-F bonds clearly from C-H, especially at the gem-difluoro center where electron density can appear smeared.
-
Refinement: Watch for disorder in the C3-C4-C5 region.[1][2][3][4] The C1-C2-F3 sector will likely be rigid due to the "locking" effect described in Section 3.[1][2][4]
Applications in Drug Design
This structural analysis confirms the utility of the 1,2,2-trifluoro motif as a bioisostere:
-
Metabolic Blocking: The C1 and C2 positions are fully substituted with Fluorine, blocking Cytochrome P450 oxidation at the most reactive alpha-sites.[1]
-
Conformational Locking: By forcing the carboxyl group into an axial position, this scaffold can orient the acid pharmacophore into specific protein pockets that require a non-planar, 3D topology, unlike the planar benzoate mimics.[1]
References
-
O'Hagan, D. (2008).[1][3] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1][3]
-
Hunter, L. (2010).[1][3] The C–F bond as a conformational tool in organic and medicinal chemistry.[1][5] Beilstein Journal of Organic Chemistry, 6,[1] 38.
-
Thiehoff, C., et al. (2017).[1][3] The Fluorine Gauche Effect: A Brief History. Israel Journal of Chemistry, 57(1-2), 92-100.[1][2][3] [3]
-
PubChem. (n.d.).[1][3] this compound (Compound).[1][3][6][7] National Library of Medicine.[1][3] [3]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1645565-22-5|1,4,4-Trifluorocyclohexane-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. PubChemLite - this compound (C7H9F3O2) [pubchemlite.lcsb.uni.lu]
- 4. OECD's Work on Co-operating in the Investigation of High Production Volume Chemicals - List of all chemicals [hpvchemicals.oecd.org]
- 5. Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 1784919-58-9 [amp.chemicalbook.com]
- 7. This compound | C7H9F3O2 | CID 84768656 - PubChem [pubchem.ncbi.nlm.nih.gov]
Theoretical Studies of Fluorinated Cycloalkane Conformations
Executive Summary
The introduction of fluorine into cycloalkane scaffolds is a cornerstone strategy in modern medicinal chemistry, utilized to modulate pKa, lipophilicity (
This guide provides a rigorous theoretical framework for studying these conformations. It moves beyond standard conformational analysis to integrate Quantum Mechanical (QM) methodologies, solvation models, and NMR validation protocols. It is designed for researchers seeking to predict and validate the 3D structure of fluorinated drug, agrochemical, or materials scaffolds.
The Physics of Fluorine: Beyond Sterics
To accurately model fluorinated systems, one must first abandon the notion that fluorine behaves simply as a "slightly larger hydrogen." Two primary forces dictate the conformational landscape:
The Fluorine Gauche Effect
In 1,2-difluoroethane, the gauche conformer is approximately 0.6–1.2 kcal/mol more stable than the anti conformer, contradicting classical steric repulsion theory. This phenomenon drives the folding of fluorinated cycloalkanes.
-
Hyperconjugation (
): The dominant stabilizing interaction arises from the donation of electron density from a filled (or ) orbital into the low-lying, empty antibonding orbital.[1][2] This interaction is maximized when the donor bond is anti-periplanar to the C-F bond. -
Electrostatics: While dipolar repulsion disfavors the gauche form, attractive interactions between the electropositive hydrogen and electronegative fluorine (
) often compensate.
The "Janus Face" of Fluorine
As described by O'Hagan, the C-F bond creates a polarized hydrophobic surface.
-
The Fluorine Tip: Highly electron-rich, capable of weak hydrogen bonding (though often overstated).
-
The C-F Bond Axis: Highly polar, creating strong dipole moments that align with or oppose solvent fields.
Figure 1: Mechanistic flow of the Fluorine Gauche Effect. Stability arises from the specific orbital overlap (
Computational Methodologies
Standard force fields (MM2/MMFF) often fail to capture the subtle electronic energies of the gauche effect. Quantum Mechanical (QM) methods are required.
Density Functional Theory (DFT) Selection
The choice of functional and basis set is non-negotiable for accuracy in fluorinated systems.
| Component | Recommendation | Rationale |
| Functional | These functionals include dispersion corrections (D) and account for medium-range electron correlation, critical for modeling weak | |
| Basis Set | aug-cc-pVDZ (minimum) | Fluorine lone pairs are diffuse. "Augmented" basis sets (diffuse functions) are essential to describe the electron density tail and the |
| Grid Size | Ultrafine | Integration grids must be dense to resolve the steep gradients of electron density around the fluorine nucleus. |
Solvation Models
Fluorinated conformers often have significantly different dipole moments.
-
Gas Phase: Often overestimates the stability of "folded" conformers driven by internal electrostatics.
-
SMD (Solvation Model based on Density): Superior to PCM. It accounts for the cavitation energy and non-electrostatic terms, which are vital when the solute (fluorine) disrupts the solvent structure.
Case Study: Fluorocyclohexane
The conformation of fluorocyclohexane represents a delicate balance between steric strain (A-value) and stereoelectronics.
The Axial vs. Equatorial Debate
Unlike methylcyclohexane (
-
Equatorial Preference: Dominated by sterics (1,3-diaxial interactions).
-
Axial Stabilization: The axial C-F bond allows for two hyperconjugative
interactions from the adjacent ring protons.
Energetic Comparison (Calculated at
| Solvent | Dominant Conformer | Mechanism | |
| Vacuum | +0.25 kcal/mol | Equatorial | Sterics dominate slightly. |
| Chloroform | +0.15 kcal/mol | Equatorial | Dipole stabilization begins to shift balance. |
| Water | -0.10 kcal/mol | Mixed / Axial | High polarity stabilizes the larger dipole of the axial/gauche-like arrangements in substituted systems. |
Note: In multi-fluorinated systems (e.g., 1,2-difluorocyclohexane), the dipole alignment often flips the preference entirely to the diaxial conformer in non-polar solvents to minimize dipole repulsion.
Experimental Validation Workflow
A theoretical model is only as good as its experimental validation. The gold standard for fluorinated systems is J-coupling analysis and Chemical Shift Prediction .
The Self-Validating Protocol
This workflow ensures that your computed minima correspond to physical reality.
Figure 2: Computational workflow for predicting
NMR Validation Metrics
-
Coupling:
-
Axial F (
): Large coupling (~30-35 Hz) due to 180° dihedral. -
Equatorial F (
): Smaller coupling (~12-15 Hz) due to 60° dihedral. -
Protocol: Calculate J-values using the Fermi Contact term in DFT and compare with experimental splitting patterns.
-
-
F Chemical Shift (
):-
Use the GIAO (Gauge-Independent Atomic Orbital) method.[3]
-
Reference standard: Calculate
(or internal standard like ) at the exact same level of theory to determine the shift offset.
-
References
-
O'Hagan, D. (2008).[2] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[2] Link
-
Snyder, J. A., et al. (2016). The Fluorine Gauche Effect: A Brief History. Chemistry – A European Journal. Link
-
Mifkovic, A., et al. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts.[4] ChemRxiv. Link
-
Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link
-
Belyakov, A., et al. (2013).[5] Conformational preferences of fluorocyclohexane and 1-fluoro-1-silacyclohexane molecules: ab initio study and NBO analysis. Structural Chemistry. Link
Sources
- 1. Gauche effect - Wikipedia [en.wikipedia.org]
- 2. Gauche_effect [chemeurope.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. semanticscholar.org [semanticscholar.org]
Conformational Analysis of Trifluoromethylated Cyclohexanes
Executive Summary
The trifluoromethyl (
This guide provides a rigorous framework for analyzing the conformational behavior of trifluoromethylated cyclohexanes. Unlike simple alkyl substituents, the
The Stereochemical Landscape: A-Values and Beyond
The A-Value Benchmark
In cyclohexane systems, the conformational preference of a substituent is quantified by its A-value (
| Substituent | A-Value (kcal/mol) | Steric Origin | Electronic Component |
| Methyl ( | 1.74 | 1,3-diaxial steric clash | Minimal |
| Isopropyl ( | 2.21 | Rotational entropy restriction | Minimal |
| Trifluoromethyl ( | 2.40 – 2.50 | Bond length vs. VdW radius | High (Dipole/Hyperconjugation) |
| tert-Butyl ( | > 4.7 | Locked conformation | Minimal |
The Paradox of Size:
While the van der Waals radius of fluorine (1.47 Å) is larger than hydrogen (1.20 Å), the
Stereoelectronic Perturbations
In drug discovery, relying solely on sterics leads to predictive failures.[2] Two electronic factors distinguish
-
Dipole-Dipole Repulsion: The
bonds are highly polarized.[2] If the cyclohexane ring contains heteroatoms (e.g., piperidines, tetrahydropyrans), the group may adopt an axial orientation to minimize dipole vectors, overriding steric preferences. -
Hyperconjugation (
): Electron density from anti-periplanar axial bonds can donate into the low-lying antibonding orbital of the bond.[2] This "fluorine gauche effect" can stabilize specific rotamers, subtly altering the ring puckering.
Thermodynamic Equilibrium Visualization
The following diagram illustrates the energy landscape of monosubstituted trifluoromethylcyclohexane. Note the significant energy penalty for the axial conformer compared to the methyl analog.
Figure 1: Energy profile of the chair-chair interconversion. The 2.5 kcal/mol penalty effectively populates the equatorial conformer at >98% at room temperature.
Analytical Methodologies: A Self-Validating Protocol
As a Senior Scientist, you cannot rely on room temperature (RT) NMR alone. The fast exchange regime at 298 K often averages the signals, masking the true conformational population.
Protocol: Variable Temperature (VT) NMR Analysis
This protocol ensures the detection of minor conformers and accurate assignment of stereochemistry.
Prerequisites:
-
High-field NMR (minimum 400 MHz, preferably 600 MHz).
-
Solvent:
(Dichloromethane-d2) or Toluene-d8 (allows cooling to -100°C).[3][2] -
Internal Standard:
(0 ppm) or -trifluorotoluene (-63 ppm).[3][2]
Step-by-Step Workflow:
-
RT Acquisition (298 K):
-
The Cooling Phase (Decoalescence):
-
Cool the probe in 20 K increments (298K
273K 253K ... 183K).[2] -
Target: Reach the "slow exchange" limit where axial and equatorial conformers display distinct signals.
-
-
Signal Integration:
-
Integrate the distinct
signals. -
Use the Boltzmann equation to calculate
: Where [3]
-
-
HOESY Validation (Heteronuclear Overhauser Effect):
J-Coupling Analysis (Room Temperature Shortcut)
If VT-NMR is unavailable, the vicinal coupling constant (
- is Axial (CF3 is Equatorial):
- is Equatorial (CF3 is Axial):
Analytical Decision Tree
Use this workflow to determine the conformation of unknown trifluoromethylated scaffolds.
Figure 2: Decision matrix for assigning stereochemistry in fluorinated cyclohexanes.
Case Studies in Drug Design
Bioisosteric Replacement
In the development of Cathepsin K inhibitors, replacing a tert-butyl group with a trifluoromethyl group maintained the hydrophobic bulk required for the S2 pocket but altered the vector of the attached pharmacophore due to the slight difference in A-values and bond lengths. The
The "Polar Hydrophobic" Effect
While
References
-
O'Hagan, D. (2008).[2][5] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[2] Link
-
Carcenac, Y., et al. (2006).[2][4][5] Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Magnetic Resonance in Chemistry, 44(6), 617-623.[2][5] Link[3][2]
-
Seebach, D., et al. (1984).[2] Structure and Dunitz-Bürgi Parameters of the Trifluoromethyl Group. Helvetica Chimica Acta, 67(7), 1843-1853.[2] Link[3][2]
-
Thiebes, C., et al. (1994).[2] Conformational Analysis of Trifluoromethyl-Substituted Cyclohexanes by 1H, 13C, and 19F NMR Spectroscopy. Journal of the American Chemical Society. Link[3][2]
-
Hunter, L. (2010).[2] The C–F bond as a conformational tool in organic and medicinal chemistry.[2] Beilstein Journal of Organic Chemistry, 6, 38. Link[2]
Sources
Methodological & Application
Strategic Incorporation of Fluorinated Cyclohexanecarboxylic Acid Motifs in Next-Gen Agrochemicals
Abstract & Strategic Rationale
The incorporation of fluorine into saturated ring systems—specifically cyclohexanecarboxylic acid derivatives—represents a paradigm shift from traditional aromatic fluorination. While aromatic fluorine modulates pKa and metabolic blocking, gem-difluorination on a cyclohexane core offers a unique "polar hydrophobic" character. It lowers lipophilicity (LogP) relative to the hydrocarbon parent while simultaneously blocking oxidative metabolism at the susceptible C4 position.
This guide details the rational design, synthesis, and validation of 4,4-difluorocyclohexanecarboxylic acid derivatives. These motifs act as bioisosteres for phenyl rings and aliphatic spacers in herbicides (auxin mimics) and fungicides (SDHI inhibitors), offering superior metabolic stability and distinct conformational vectors.
Part 1: Rational Design & Conformational Analysis
The "Fluorine Effect" on Saturated Rings
Unlike planar aromatic systems, the cyclohexane ring is conformationally mobile. Introducing a gem-difluoro group at the C4 position creates a dipole that influences the ring's puckering preference.
-
Dipole Alignment: The C–F bonds are highly polar. In 1,4-disubstituted cyclohexanes, the molecule minimizes the net dipole moment, often locking the carboxylic acid into a specific equatorial or axial orientation depending on the substitution pattern.
-
Metabolic Blocking: The C4 position of cyclohexane is the primary site for Cytochrome P450-mediated hydroxylation. Replacing C–H (99 kcal/mol) with C–F (116 kcal/mol) effectively shuts down this degradation pathway, extending the half-life (
) of the active ingredient (AI) in plant tissues and soil.
Diagram 1: Design Logic & Development Workflow
The following workflow illustrates the transition from structural conception to field candidate selection.
Figure 1: Iterative workflow for developing fluorinated saturated heterocycles. The cycle emphasizes the feedback loop from biological data back to rational design.
Part 2: Synthetic Protocols
Protocol A: Synthesis of 4,4-Difluorocyclohexanecarboxylic Acid
This protocol describes the conversion of a ketone precursor to the gem-difluoro acid. This specific moiety is a critical building block for novel auxin-mimic herbicides.
Safety Warning: Deoxofluorinating agents (DAST, Deoxo-Fluor) can be explosive if heated rapidly. Perform all reactions behind a blast shield.
Step 1: Deoxofluorination of Ethyl 4-oxocyclohexanecarboxylate
Objective: Convert the ketone carbonyl to a gem-difluoride.
-
Preparation: In a flame-dried round-bottom flask under Nitrogen (
), dissolve Ethyl 4-oxocyclohexanecarboxylate (1.0 eq) in anhydrous Dichloromethane (DCM). -
Reagent Addition: Cool the solution to 0°C. Dropwise add DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor (1.5 eq). Note: Deoxo-Fluor is thermally more stable than DAST.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 16 hours. Monitor by TLC (stain with KMnO4; ketone spot should disappear).
-
Quenching (CRITICAL): Cool back to 0°C. Quench by very slow addition of saturated aqueous
. Caution: Vigorous evolution. -
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.[1] -
Purification: Flash column chromatography (Hexane/EtOAc) to yield Ethyl 4,4-difluorocyclohexanecarboxylate .
Step 2: Hydrolysis to the Free Acid
Objective: Reveal the carboxylic acid pharmacophore.
-
Dissolution: Dissolve the ester from Step 1 (1.0 eq) in a mixture of THF:Water (2:1).
-
Saponification: Add Lithium Hydroxide Monohydrate (
) (5.0 eq). -
Stirring: Stir vigorously at RT for 12–18 hours.
-
Workup: Dilute with EtOAc. Acidify the aqueous layer to pH 4 using 1M HCl.[1]
-
Isolation: Separate layers. Extract the aqueous layer with EtOAc.[1] Combine organic phases, dry, and concentrate to yield 4,4-Difluorocyclohexanecarboxylic acid as a white solid.[1]
Validation Parameters:
-
NMR: Look for a characteristic doublet of triplets or broad singlet around -90 to -100 ppm (relative to
). -
Yield Target: >90% for Step 2; >70% for Step 1.
Part 3: Physicochemical Profiling (The "Measure" Phase)
Protocol B: Microsomal Metabolic Stability Assay
To verify the "Fluorine Effect" on stability, compare the fluorinated derivative against the non-fluorinated parent (cyclohexanecarboxylic acid derivative).
Materials:
-
Plant Microsomes (e.g., from wheat or soybean homogenates) or Liver Microsomes (for tox screening).
-
NADPH regenerating system.
-
Test Compound (1 µM final concentration).
Procedure:
-
Incubation: Pre-incubate microsomes (0.5 mg protein/mL) with the test compound in phosphate buffer (pH 7.4) at 37°C for 5 min.
-
Initiation: Add NADPH to start the reaction.
-
Sampling: Aliquot samples at t = 0, 15, 30, and 60 mins.
-
Quenching: Stop reaction with ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
determines half-life: .
Data Interpretation:
| Compound | t1/2 (min) | Cl_int (µL/min/mg) | Interpretation |
|---|---|---|---|
| Non-fluorinated Parent | 15 | 92.4 | Rapid oxidative clearance (likely C4 hydroxylation). |
| 4,4-Difluoro Analog | >120 | <11.5 | Metabolically blocked. Excellent persistence. |
Part 4: Biological Evaluation
Protocol C: Arabidopsis Root Growth Inhibition (Auxin Mimicry)
Fluorinated cyclohexanecarboxylates often act as bioisosteres for auxinic herbicides (e.g., Dicamba). This assay quantifies that activity.
Principle: Auxinic compounds inhibit primary root elongation and promote varying degrees of root twisting (gravitropism disruption) in Arabidopsis thaliana.
Workflow:
-
Sterilization: Surface sterilize A. thaliana (Col-0) seeds.
-
Plating: Plate seeds on MS (Murashige & Skoog) agar plates containing the test compound at varying concentrations (0, 0.1, 1, 10, 100 µM).
-
Stratification: Keep plates at 4°C for 2 days (dark) to synchronize germination.
-
Growth: Transfer to growth chamber (22°C, 16h light/8h dark) for 7 days.
-
Measurement: Image plates. Measure primary root length using ImageJ software.
-
Analysis: Calculate
(concentration inhibiting root growth by 50%).
Diagram 2: Experimental Logic & Signaling
This diagram visualizes the pathway from chemical application to the observed phenotype.
Figure 2: Mode of Action (MoA) pathway for auxin-mimic herbicides. The fluorinated acid mimics Indole-3-acetic acid (IAA) but resists metabolic breakdown, leading to hyper-stimulation.
References
-
Jeschke, P. (2025).[2] The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ResearchGate. Retrieved from [Link]
-
Meanwell, N. A. (2021).[1][3] Metabolism and Toxicity of Fluorine Compounds. National Institutes of Health (PMC). Retrieved from [Link]
-
Linclau, B., et al. (2021).[4] Fluorinated Rings: Conformation and Application. ResearchGate. Retrieved from [Link]
-
Syngenta. (2023).[5][6] Escaping Fluorine Dependency in Agrochemical Design. Shoots by Syngenta.[6] Retrieved from [Link]
Sources
- 1. 4,4-Difluorocyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. books.rsc.org [books.rsc.org]
- 6. Old Escaping Fluorine Dependency in Agrochemical Design | Shoots by Syngenta [shootsbysyngenta.com]
Application Notes and Protocols for Assessing the Biological Activity of Trifluorinated Cyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of Trifluorination in Cyclic Scaffolds
The incorporation of fluorine atoms into cyclic molecular scaffolds has become a cornerstone of modern medicinal chemistry. Among the various fluorination strategies, the introduction of a trifluoromethyl (-CF3) group is particularly impactful. This is not merely an incremental modification; the unique physicochemical properties of the -CF3 group can profoundly enhance the biological activity, metabolic stability, and pharmacokinetic profile of a drug candidate. Trifluorinated cyclic compounds are prevalent in a wide array of approved therapeutics, demonstrating their significance in addressing diverse medical needs.
The trifluoromethyl group's strong electron-withdrawing nature, coupled with its moderate size and high lipophilicity, can significantly alter a molecule's interaction with its biological target.[1][2] These modifications can lead to enhanced binding affinity, improved membrane permeability, and increased resistance to metabolic degradation, ultimately translating to greater therapeutic efficacy.[3] This guide provides an in-depth exploration of the biological activities of trifluorinated cyclic compounds and detailed protocols for their evaluation, designed to empower researchers in their quest for novel and effective therapeutics.
A Spectrum of Biological Activities: From Antiviral to Anticancer
Trifluorinated cyclic compounds have demonstrated a remarkable breadth of biological activities, leading to their successful application in various therapeutic areas.
Antiviral Activity
A prominent example of a trifluorinated cyclic compound with potent antiviral activity is Trifluridine (also known as trifluorothymidine). This nucleoside analog is a cornerstone in the topical treatment of herpes simplex virus (HSV) infections of the eye.[4]
Mechanism of Action: Trifluridine's antiviral action stems from its ability to be incorporated into viral DNA during replication. The presence of the trifluoromethyl group on the thymidine base disrupts the normal base-pairing process, leading to the formation of defective viral DNA and the inhibition of viral replication.[5][6][7]
-
Signaling Pathway Disruption: Trifluridine acts as a competitive inhibitor of thymidylate synthetase and also gets incorporated into viral DNA by viral DNA polymerase. This dual mechanism effectively halts the viral replication cycle.
Anti-inflammatory Activity
Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor, is a well-known trifluorinated cyclic compound used for the management of pain and inflammation.[8]
Mechanism of Action: Celecoxib selectively binds to and inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that mediate inflammation and pain. The trifluoromethyl group plays a crucial role in its selectivity for COX-2 over COX-1, thereby reducing the risk of gastrointestinal side effects associated with non-selective NSAIDs.
-
Signaling Pathway Modulation: By inhibiting COX-2, celecoxib blocks the conversion of arachidonic acid to prostaglandin H2, a precursor for various pro-inflammatory prostaglandins.
Anticancer Activity
Bicalutamide is a non-steroidal antiandrogen that contains a trifluoromethylphenyl group and is used in the treatment of prostate cancer.
Mechanism of Action: Bicalutamide functions as a competitive antagonist of the androgen receptor (AR).[9] By binding to the AR, it prevents the binding of androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting the transcription of androgen-responsive genes that promote the growth of prostate cancer cells.[10][11][12] The trifluoromethyl group contributes to the high binding affinity of bicalutamide to the AR.
-
Signaling Pathway Interruption: Bicalutamide blocks the androgen signaling pathway, a critical driver of prostate cancer progression.
Quantitative Bioactivity Data
The following table summarizes key bioactivity data for representative trifluorinated cyclic compounds. IC50 denotes the half-maximal inhibitory concentration, EC50 represents the half-maximal effective concentration, and Ki is the inhibition constant.[13][14][15][16]
| Compound | Target/Assay | Bioactivity | Reference |
| Trifluridine | Herpes Simplex Virus-1 (HSV-1) Replication | EC50 ≈ 0.1 µM | [4] |
| Celecoxib | COX-2 Enzyme Inhibition | IC50 = 40 nM | [8] |
| Trifluoromethyl Analogue of Celecoxib | COX-2 Enzyme Inhibition | 205-fold lower activity than Celecoxib | [17] |
| Bicalutamide | Androgen Receptor Binding | Ki ≈ 25 nM | [12] |
| 2-hydroxy-2-trifluoromethylthiolane | Cytotoxicity (Hep-2 cells) | CC50 = 161 µg/mL | [18] |
| 2-hydroxy-2-trifluoromethylthiolane | HSV-1 Reproduction | Reduces virus titer by 1.7 log10 at 252–503 µg/mL | [18] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for assessing the biological activity of trifluorinated cyclic compounds.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration of a test compound that inhibits cell growth by 50% (IC50).[13]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan, which has a purple color. The intensity of the purple color is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trifluorinated cyclic test compound
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the trifluorinated cyclic test compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in the dark.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Enzyme Inhibition Assay (e.g., COX-2)
This protocol describes a general method for determining the inhibitory activity of a compound against a specific enzyme.
Principle: The assay measures the activity of the enzyme in the presence and absence of the inhibitor. The rate of the enzymatic reaction is monitored by measuring the formation of a product or the depletion of a substrate over time.
Materials:
-
Purified enzyme (e.g., recombinant human COX-2)
-
Substrate for the enzyme (e.g., arachidonic acid for COX-2)
-
Trifluorinated cyclic test compound
-
Assay buffer
-
Detection reagent (specific to the product being measured)
-
96-well microplate (UV-transparent or black, depending on the detection method)
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the enzyme in the assay buffer.
-
Prepare a stock solution of the substrate in an appropriate solvent.
-
Prepare a series of dilutions of the trifluorinated cyclic test compound in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound at different concentrations (or vehicle control)
-
Enzyme solution
-
-
Pre-incubate the plate at the optimal temperature for the enzyme for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add the substrate solution to each well to start the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V0) for each concentration of the inhibitor by calculating the slope of the linear portion of the reaction curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = ((V0_control - V0_inhibitor) / V0_control) x 100
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
-
To determine the inhibition constant (Ki), perform the assay at different substrate concentrations and analyze the data using Michaelis-Menten kinetics and appropriate models (e.g., Cheng-Prusoff equation).[16][19]
-
Protocol 3: In Vivo Efficacy Study (Xenograft Mouse Model for Anticancer Activity)
This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of a trifluorinated cyclic compound.
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
Trifluorinated cyclic test compound
-
Vehicle for compound administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Inject a suspension of cancer cells subcutaneously into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
-
Tumor Growth and Randomization:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Randomize the mice into treatment and control groups with similar average tumor volumes.
-
-
Compound Administration:
-
Administer the test compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Administer the vehicle to the control group using the same schedule and route.
-
-
Monitoring:
-
Measure the tumor volume and body weight of each mouse 2-3 times per week.
-
Observe the mice for any signs of toxicity.
-
-
Endpoint:
-
The study is typically terminated when the tumors in the control group reach a predetermined size or after a specific treatment period.
-
Euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = (1 - (ΔT / ΔC)) x 100 where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
Analyze the data for statistical significance.
-
Conclusion and Future Perspectives
The strategic incorporation of trifluoromethyl groups into cyclic compounds continues to be a highly successful approach in drug discovery. The diverse biological activities and favorable pharmacokinetic properties of these molecules underscore their therapeutic potential. The protocols detailed in this guide provide a robust framework for the comprehensive evaluation of novel trifluorinated cyclic compounds. As our understanding of disease biology deepens and synthetic methodologies evolve, we can anticipate the development of even more sophisticated and effective trifluorinated cyclic drugs to address unmet medical needs.
References
-
Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Center for Biotechnology Information. [Link]
-
The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. National Center for Biotechnology Information. [Link]
-
IC50 values of COX‐2 inhibition by Celecoxib (A) and AT (B). ResearchGate. [Link]
-
CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. [Link]
-
What about the value of Ki of competitive and non competitive enzyme inhibition? ResearchGate. [Link]
-
IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. [Link]
-
Ki, IC50, & the Cheng-Prusoff equation. YouTube. [Link]
-
The anticancer IC50 values of the five compounds using MTT assay against the three cancer types. ResearchGate. [Link]
-
The Antiviral Activity of Trifluoromethylthiolane Derivatives. MDPI. [Link]
-
IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... ResearchGate. [Link]
-
In vitro screening of a FDA approved chemical library reveals potential inhibitors of SARS-CoV-2 replication. Scientific Reports. [Link]
-
The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. National Center for Biotechnology Information. [Link]
-
Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer. PubMed. [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. National Center for Biotechnology Information. [Link]
-
Trifluridine: a review of its antiviral activity and therapeutic use in the topical treatment of viral eye infections. PubMed. [Link]
-
Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer. National Center for Biotechnology Information. [Link]
-
A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation. PLOS ONE. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. National Center for Biotechnology Information. [Link]
-
An insight about the mechanism of action (MoA) of R-bicalutamide on the androgen receptor homodimer using molecular dynamic. PubMed. [Link]
-
VIROPTIC® Ophthalmic Solution, 1% Sterile (trifluridine ophthalmic solution). Pfizer. [Link]
-
Finding ki of competitive inhibitor. YouTube. [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]
-
Antiviral nucleoside analogs. National Center for Biotechnology Information. [Link]
-
A Review: The Antiviral Activity of Cyclic Peptides. National Center for Biotechnology Information. [Link]
-
Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. MDPI. [Link]
-
Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. National Center for Biotechnology Information. [Link]
-
Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design. ResearchGate. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information. [Link]
-
EC 50 and CC 50 values ± SD and SI values of antiviral agents tested by... ResearchGate. [Link]
-
What is the mechanism of Bicalutamide? Patsnap Synapse. [Link]
-
What is the mechanism of Trifluridine? Patsnap Synapse. [Link]
-
A C1-Homologative Trifluoromethylation: Light-Driven Decarboxylative Trifluoroethylation of Carboxylic Acids. American Chemical Society. [Link]
-
A C1-Homologative Trifluoromethylation: Light-Driven Decarboxylative Trifluoroethylation of Carboxylic Acids. Journal of the American Chemical Society. [Link]
-
Mechanisms of Action of Nucleoside Reverse Transcriptase Inhibitors (NRTIs). YouTube. [Link]
-
Pharmacology of bicalutamide. Wikipedia. [Link]
-
Mechanistic insights on anticancer drugs with specific biological targets and signalling pathways. National Center for Biotechnology Information. [Link]
-
Trifluridine. Wikipedia. [Link]
-
Trifluridine (Viroptic): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]
-
Bicalutamide: Anti-Androgen Prostate Cancer Hormonal Treatment. Urology Textbook. [Link]
-
Metabolism of Tricyclic Antidepressants. National Center for Biotechnology Information. [Link]
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. National Center for Biotechnology Information. [Link]
-
Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. ResearchGate. [Link]
Sources
- 1. Trifluoromethyl (–CF₃): A Cornerstone in Contemporary Medicinal Chemistry and Drug Optimization - AiFChem [aifchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluridine: a review of its antiviral activity and therapeutic use in the topical treatment of viral eye infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Trifluridine? [synapse.patsnap.com]
- 6. Trifluridine - Wikipedia [en.wikipedia.org]
- 7. Trifluridine (Viroptic): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
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- 9. urology-textbook.com [urology-textbook.com]
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- 12. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
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- 14. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
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- 18. mdpi.com [mdpi.com]
- 19. m.youtube.com [m.youtube.com]
Precision Synthesis of Fluorinated Polymers via Ring-Opening Protocols
Application Note | Series: Advanced Polymer Therapeutics & Materials
Executive Summary
The incorporation of fluorine into polymer backbones confers exceptional properties: chemical inertness, low surface energy, and lipophobicity. However, traditional radical polymerization of fluoroolefins (e.g., TFE, VDF) often suffers from poor molecular weight control and limited functional group tolerance.
This guide details the synthesis of fluorinated polymers using cyclic monomers via two precision mechanisms: Ring-Opening Metathesis Polymerization (ROMP) and Ring-Opening Polymerization (ROP) . Unlike radical routes, these pathways utilize ring-strain energy to drive conversion, allowing for living polymerization characteristics, narrow dispersity (
Strategic Selection: Monomers & Mechanisms
Why Cyclic Monomers?
Cyclic monomers such as norbornenes and lactones possess significant ring-strain energy (approx. 27.2 kcal/mol for norbornene). Upon ring opening, this energy is released, providing a thermodynamic driving force that overcomes the steric or electronic deactivation often caused by electron-withdrawing fluorine atoms.
Mechanism Selection Matrix
| Feature | Protocol A: ROMP | Protocol B: ROP |
| Primary Monomer | Fluorinated Norbornenes / Oxonorbornenes | Fluorinated Lactones / Cyclic Carbonates |
| Catalyst Class | Ruthenium Alkylidenes (Grubbs) | Metal Alkoxides (Sn, Al, Zn) or Organocatalysts |
| Backbone Type | Unsaturated Polyalkenamer (C=C bonds) | Aliphatic Polyester/Polycarbonate (degradable) |
| Key Application | Lithography, Membranes, High-Performance Coatings | Biodegradable Drug Delivery, Soft Tissue Engineering |
| Fluorine Tolerance | High (Remote from double bond) | Moderate (Inductive effects influence kinetics) |
Protocol A: Controlled ROMP of Fluorinated Norbornenes
Objective: Synthesis of Poly(5-perfluorohexyl-norbornene) with target
Materials & Equipment
-
Monomer: exo-5-(Perfluorohexyl)norbornene (NB-F6). Note: The exo-isomer reacts faster and yields lower PDI than endo-isomers due to reduced steric hindrance at the propagating ruthenium center.
-
Catalyst: Grubbs 3rd Generation Catalyst (G3) or Modified Grubbs 2nd Gen. G3 is preferred for rapid initiation.
-
Solvent: Anhydrous Dichloromethane (DCM) or
-Trifluorotoluene (TFT). -
Quenching Agent: Ethyl vinyl ether (EVE).
The "Fluorine Solubility" Paradox (Critical Insight)
Standard ROMP protocols use DCM or THF. However, as the fluorinated polymer chain grows, it may become insoluble in non-fluorinated solvents, leading to premature precipitation and broad PDI.
-
Rule of Thumb: If fluorine content > 40 wt%, use a solvent blend (e.g., DCM:TFT 1:1) to maintain homogeneity.
Step-by-Step Methodology
-
Inert Environment: Perform all steps in a nitrogen-filled glovebox or using standard Schlenk techniques.
-
Monomer Solution: Dissolve NB-F6 (1.0 g, ~2.3 mmol) in degassed DCM/TFT (4 mL).
-
Catalyst Preparation: Prepare a stock solution of G3 catalyst in DCM.
-
Calculation: For target
, use [M]/[I] = 50. Catalyst amount = 0.046 mmol.
-
-
Initiation (T=0): Rapidly inject the catalyst solution into the stirring monomer solution.
-
Visual Cue: The solution should shift color (typically green to brown/amber) indicating initiation.
-
-
Propagation: Stir at room temperature for 30–60 minutes.
-
Monitoring: Aliquot 50 µL for 1H NMR. Disappearance of the olefinic monomer peak (approx. 6.0 ppm) indicates conversion.
-
-
Termination: Add excess Ethyl Vinyl Ether (0.5 mL) and stir for 30 minutes. This cleaves the Ru-polymer bond and caps the chain with a methylene group.
-
Purification:
-
Precipitate the reaction mixture into cold Methanol (MeOH).
-
Note: If the polymer is highly fluorinated, it may form a colloidal suspension in MeOH. In this case, use a Hexane/MeOH (1:1) mix to force coagulation.
-
-
Drying: Vacuum dry at 40°C overnight.
Mechanism Visualization (ROMP)
Figure 1: Catalytic cycle of Ring-Opening Metathesis Polymerization showing the active ruthenium species.
Protocol B: ROP of Fluorinated Lactones
Objective: Synthesis of biodegradable Poly(fluorocaprolactone) for drug delivery matrices.
Materials
-
Monomer:
-trifluoro- -caprolactone. -
Catalyst: Tin(II) 2-ethylhexanoate (
) or TBD (Organocatalyst). -
Initiator: Benzyl Alcohol (BnOH) – controls molecular weight via [M]/[I] ratio.
-
Solvent: Toluene (anhydrous).
Step-by-Step Methodology
-
Drying: The monomer must be dried over
and distilled. Water acts as an uncontrolled initiator. -
Reaction Setup: In a flame-dried Schlenk tube, combine:
-
Monomer (1.0 g)
-
BnOH (Initiator, calculated for target MW)
- (Catalyst, typically 0.1 mol% relative to monomer)
-
Toluene (to 1.0 M concentration).
-
-
Polymerization: Heat to 110°C.
-
Kinetics Note: Electron-withdrawing fluorine atoms on the lactone ring reduce the nucleophilicity of the carbonyl oxygen, potentially slowing the coordination step. Reaction times may be longer (12–24h) compared to standard PCL.
-
-
Quenching: Cool to room temperature and add a drop of dilute HCl or acetic acid.
-
Purification: Precipitate into cold Pentane or Hexane. (Avoid Methanol if transesterification is a risk, though usually safe for PCL).
Characterization & Validation Standards
To ensure scientific integrity, the following data points must be reported.
Data Summary Table
| Metric | Technique | Expected Result (Fluorinated vs. Control) |
| Conversion | 1H NMR | >95% (Shift of vinyl/methylene protons) |
| Fluorine Content | 19F NMR | Distinct shifts; integration confirms loading |
| Molecular Weight | GPC (THF) | Fluorinated polymers often have lower hydrodynamic volume. Use Universal Calibration or Triple Detection (Light Scattering) for accuracy. |
| Thermal (Tg) | DSC | Fluorination generally increases |
| Hydrophobicity | Contact Angle | Water contact angle > 100° (vs ~70° for standard PCL/PNB). |
Workflow: Purification Decision Tree
Figure 2: Purification workflow adapting to the solubility profile of fluorinated polymers.
References
-
Grubbs, R. H. (2003). Olefin Metathesis Catalysts for the Preparation of Functional Materials. California Institute of Technology. [Link]
-
Bielawski, C. W., & Grubbs, R. H. (2007). Living ring-opening metathesis polymerization. Progress in Polymer Science. [Link]
- Khosravi, E., & Szymanska-Buzar, T. (2002).
-
Jerome, C., & Lecomte, P. (2008). Recent advances in the synthesis of aliphatic polyesters by ring-opening polymerization. Advanced Drug Delivery Reviews. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]
-
Martinez, H., et al. (2016). Metathesis Polymerization of Fluorinated Norbornenes. Macromolecules. [Link]
Application Note: Strategic Derivatization of 1,2,2-Trifluorocyclohexanecarboxylic Acid
Introduction & Strategic Value
1,2,2-Trifluorocyclohexanecarboxylic acid (TFCHA) represents a high-value fluorinated building block in modern medicinal chemistry. Structurally, it serves as a lipophilic, metabolically stable bioisostere for standard cycloalkyl or phenyl rings. The strategic introduction of the 1,2,2-trifluoro motif offers two distinct advantages:
-
Conformational Locking: The gem-difluoro group at C2 and the single fluorine at C1 impose significant dipole-dipole interactions and hyperconjugative effects, restricting the ring pucker and orienting substituents into defined vectors.
-
pKa Modulation: The
-fluorine atom significantly lowers the pKa of the carboxylic acid (estimated pKa ~2.5–3.0 vs. ~4.9 for cyclohexanecarboxylic acid).
The Challenge: While valuable, TFCHA is notoriously difficult to derivatize using standard high-throughput chemistry. The combination of electronic deactivation (the carboxylate is a poor nucleophile due to the inductive effect of three fluorine atoms) and steric bulk (the C1-F and C2-F2 cluster blocks the trajectory of incoming nucleophiles) renders standard carbodiimide couplings (EDC/HOBt) ineffective.
This guide details three field-proven protocols designed to overcome these specific barriers.
Critical Analysis of Reactivity
Before attempting derivatization, researchers must understand the failure modes of standard protocols:
| Parameter | Standard Condition | Outcome with TFCHA | Mechanistic Cause |
| Coupling | EDC / HOBt / DIPEA | < 10% Yield | The |
| Base | NaH / KOtBu | Decomposition | Risk of HF elimination. While C1 is quaternary, strong bases can trigger complex fragmentation or |
| Activation | Thionyl Chloride ( | Variable | Harsh acidic conditions can degrade sensitive protecting groups. High temperatures required for activation may cause decarboxylation. |
Protocol A: Neutral Activation via Ghosez’s Reagent
Best for: Amide coupling with weak nucleophiles (anilines) or sterically hindered amines.
Rationale: When standard activation fails, the Ghosez Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) is the gold standard. It converts the sterically hindered acid into the highly reactive acid chloride under neutral conditions at moderate temperatures, avoiding the harshness of oxalyl chloride or thionyl chloride.
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: Ghosez’s Reagent (1.2 – 1.5 equiv) [Sigma-Aldrich / TCI]
-
Solvent: Anhydrous Dichloromethane (DCM) or Chloroform (
) -
Atmosphere: Dry Nitrogen or Argon (Strictly anhydrous)
Step-by-Step Protocol
-
Preparation: Charge a flame-dried round-bottom flask with TFCHA (1.0 equiv) and anhydrous DCM (0.2 M concentration).
-
Activation: Add Ghosez’s Reagent (1.2 equiv) dropwise at 0°C.
-
Note: Unlike oxalyl chloride, no DMF catalyst is needed.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours.
-
Monitoring: Monitor by 19F NMR. The shift of the C1-F signal will move significantly downfield upon conversion to the acid chloride.
-
-
Coupling: Once activation is complete, add the amine (1.1 equiv) and a mild base (Dry Pyridine or 2,6-Lutidine, 2.0 equiv) directly to the reaction mixture.
-
Workup: Stir for 4–12 hours. Quench with saturated
. Extract with DCM.[1][2]
Key Insight: The byproduct of Ghosez’s reagent is a chemically inert amide (
Protocol B: High-Efficiency Amidation via HATU/HOAt
Best for: Rapid parallel synthesis where acid chloride formation is too labor-intensive.
Rationale: If acid chloride formation (Protocol A) is not feasible, HATU combined with HOAt is the only coupling system robust enough to activate TFCHA. The HOAt additive utilizes the "neighboring group effect" (pyridine nitrogen) to accelerate the active ester formation despite the steric wall of fluorines.
Step-by-Step Protocol
-
Dissolution: Dissolve TFCHA (1.0 equiv) in anhydrous DMF (avoid DCM for HATU couplings to ensure solubility of the salt).
-
Base Addition: Add DIPEA (3.0 equiv). Crucial: The solution must be basic (pH > 8) before adding the coupling reagent to ensure the carboxylate is generated, despite its low pKa.
-
Activation: Add HATU (1.2 equiv) and HOAt (0.5 equiv). Stir for 30 minutes at RT.
-
Visual Check: The solution often turns yellow/orange.
-
-
Amine Addition: Add the amine (1.2 equiv).
-
Temperature: If the amine is secondary or hindered, heat the reaction to 50°C. The TFCHA scaffold is thermally stable enough to withstand this moderate heat.
Protocol C: Radical Decarboxylative Functionalization
Best for: Replacing the -COOH group with an aryl group or heteroatom (Minisci-type reaction).
Rationale: The electron-withdrawing nature of the three fluorine atoms makes the corresponding carboxyl radical highly electrophilic. This allows for silver-catalyzed decarboxylation and subsequent trapping by heteroaromatics.
Workflow Diagram (DOT)
Caption: Mechanism of Silver-Catalyzed Decarboxylative Coupling of TFCHA.
Protocol
-
Mix: Combine TFCHA (1.0 equiv),
(0.2 equiv), and the Heteroarene (e.g., Pyridine, Quinoline) (1.5 equiv) in a biphasic mixture of DCM/Water (1:1). -
Oxidant: Add
(Potassium Persulfate) (2.0 equiv). -
Reaction: Vigorously stir at 40–50°C. The reaction generates
gas; ensure open ventilation or a bubbler. -
Mechanism: The Ag(II) species oxidizes the carboxylate, generating a carboxyl radical which rapidly decarboxylates. The resulting tertiary
-fluoro radical attacks the protonated heterocycle.
Analytical Validation (QC)
Validating the structure of TFCHA derivatives requires careful NMR interpretation due to F-F and H-F coupling.
| Nucleus | Diagnostic Feature | Expected Shift / Pattern |
| 19F NMR | C1-F (Single) | |
| 19F NMR | C2-F (Geminal) | |
| 13C NMR | Carbonyl (C=O) | |
| 13C NMR | C1 (Quaternary) |
Troubleshooting Note: If the 19F NMR shows a disappearance of the AB quartet and appearance of a simple doublet, you have likely triggered HF elimination , destroying the trifluoro-motif.
References
-
Ghosez's Reagent Original Methodology: Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). Angewandte Chemie International Edition, 8(6), 454-455. Grounding: Establishes the utility of
-chloroenamines for neutral acid chloride generation. -
Amide Coupling of Hindered Systems: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177. Grounding: Reviews the failure modes of EDC in hindered systems and validates HATU/Acid Chloride routes.
-
Decarboxylative Fluorination & Coupling: Yin, F., & Wang, X. S. (2014). Silver-Catalyzed Decarboxylative Fluorination of Aliphatic Carboxylic Acids. Organic Letters, 16(4), 1128–1131. Grounding: Provides the mechanistic basis for radical generation from
-substituted acids. -
Properties of Fluorinated Cyclohexanes: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Grounding: Explains the dipole and pKa effects of the 1,2,2-trifluoro motif.
Sources
Next-Generation Fluorinated Surfactants: Synthesis, Characterization, and Biocompatible Stabilization of Microfluidic Droplets
[1][2]
Abstract & Strategic Context
The transition from legacy long-chain PFAS (per- and polyfluoroalkyl substances) to biocompatible, environmentally responsible fluorosurfactants is a critical mandate in modern drug development. In high-throughput screening and droplet-based microfluidics, the stability of the water-in-oil (W/O) interface is paramount.[1][2]
This guide details the development of PFPE-PEG-PFPE triblock copolymers , the current "gold standard" for stabilizing aqueous droplets in fluorinated oils (e.g., HFE-7500, FC-40). Unlike small-molecule surfactants, these polymeric surfactants provide a steric barrier that prevents coalescence during thermal cycling (PCR) and long-term cell incubation.
Key Advantages of this Architecture:
-
Biocompatibility: The PEG headgroup prevents protein adsorption at the interface.
-
Thermal Stability: Resists coalescence during PCR cycling (up to 95°C).
-
Gas Permeability: The fluorinated tail allows oxygen transport, essential for cell viability.
Molecular Design Strategy
The most effective surfactant architecture for fluorinated oils is the Triblock Copolymer (A-B-A) configuration.
-
Tail (A): Perfluoropolyether (PFPE).[3][2][4][5][6][7][8] Soluble in the fluorinated oil phase.[2] It provides the steric barrier.
-
Head (B): Polyethylene Glycol (PEG).[9][3][2][4][5][6][7][8] Soluble in the aqueous droplet. It anchors the surfactant to the interface and repels biomolecules.
Visualization: Molecular Architecture & Micelle Formation
Figure 1: The A-B-A triblock structure ensures the hydrophilic PEG block anchors into the water droplet while the PFPE tails extend into the oil, creating a "brush" layer that prevents droplets from touching.
Protocol: Synthesis of PFPE-PEG-PFPE Surfactant[1][7][8][9]
This protocol utilizes an amide coupling strategy between a carboxylic acid-terminated PFPE (Krytox™ 157 FSH) and a diamine-terminated PEG (Jeffamine® ED-900).[6]
Safety Note: Oxalyl chloride is toxic and releases HCl gas. Perform all steps in a fume hood.
Materials Required[1][3][4][5][7][8][10][11][12][13][14]
-
Linker: Jeffamine ED-900 (MW ~900 g/mol ) or PEG-diamine.
-
Solvents: HFE-7100 (Synthesis solvent), anhydrous Dichloromethane (DCM).[6]
-
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Synthesis Workflow
Phase A: Activation (Acid Chloride Formation)
-
Dissolution: Dissolve 10g of Krytox 157 FSH in 20 mL of HFE-7100 in a round-bottom flask.
-
Activation: Add Oxalyl Chloride (10-fold molar excess relative to Krytox).
-
Reaction: Stir at 85°C under reflux overnight under a nitrogen atmosphere.
-
Mechanism: Converts -COOH to -COCl (highly reactive).
-
-
Purification: Remove solvent and unreacted oxalyl chloride using a rotary evaporator. The product (Krytox-COCl) is a viscous, yellowish oil.
Phase B: Coupling (Amide Bond Formation)
-
Preparation: Dissolve the Krytox-COCl (from Phase A) in fresh anhydrous HFE-7100.
-
Linker Addition: Dissolve Jeffamine ED-900 in anhydrous DCM.
-
Ratio: Use a 2:1 molar ratio of Krytox:Jeffamine (to ensure both ends of the PEG are capped with PFPE).
-
-
Mixing: Add the Jeffamine solution dropwise to the Krytox solution under stirring.
-
Incubation: Stir at 65°C for 48 hours under nitrogen.
-
Work-up: Evaporate solvents. Centrifuge the mixture (8000 rpm, 10 min) to remove white salt byproducts (amine salts). Filter through a 0.2 µm PTFE filter.
Visualization: Synthesis Reaction Flow
Figure 2: The two-step synthesis converts the inert PFPE precursor into a reactive intermediate before coupling with the hydrophilic linker.
Physicochemical Characterization
Before biological use, the surfactant must be characterized to determine the Critical Micelle Concentration (CMC) . This defines the minimum concentration required to stabilize droplets.
Protocol: Pendant Drop Tensiometry
Objective: Measure Interfacial Tension (IFT) vs. Concentration.
-
Preparation: Prepare surfactant solutions in HFE-7500 oil at concentrations ranging from 0.001% to 5.0% (w/w).
-
Setup: Use a goniometer (e.g., Krüss or Ramé-Hart).
-
Dispensing: Dispense a droplet of the surfactant/oil solution into a cuvette containing pure water (inverted pendant drop) OR dispense a water droplet into a cuvette of surfactant/oil.
-
Measurement: Capture the droplet profile. Fit the shape to the Young-Laplace equation to calculate IFT.
-
Analysis: Plot IFT vs. Log(Concentration). The inflection point is the CMC.[2]
Expected Data Profile:
| Concentration (wt%) | Interfacial Tension (mN/m) | Status |
| 0.001 | ~45.0 | Below CMC (Unstable) |
| 0.01 | ~25.0 | Monolayer forming |
| 0.1 | ~5.0 | Near CMC |
| 1.0 | < 2.0 | Plateau (Stable Working Range) |
| 2.0 | < 2.0 | Micelles present |
Application Validation: Droplet Stability Stress Test
For drug development applications (e.g., single-cell sequencing or ddPCR), droplets must withstand thermal stress without coalescing.
Protocol: Thermal Cycling Stability
-
Emulsification: Generate water-in-oil droplets (20-50 µm diameter) using a flow-focusing microfluidic chip.
-
Cycling: Transfer emulsion to PCR tubes. Run a standard PCR protocol:
-
95°C for 3 min (Hot start)
-
30 cycles: [95°C (30s) -> 60°C (1 min) -> 72°C (30s)]
-
-
Imaging: Aliquot droplets onto a glass slide before and after cycling.
-
Analysis: Measure droplet diameter distribution.
-
Pass Criteria: < 5% change in mean diameter; < 1% coalescence events.
-
Visualization: Stability Testing Workflow
Figure 3: Validation workflow ensuring surfactant performance under realistic experimental conditions.
References
-
Holtze, C., et al. (2008).[9][1][10] Biocompatible surfactants for water-in-fluorocarbon emulsions. Lab on a Chip, 8(10), 1632-1639. Link
- Seminal paper establishing the PFPE-PEG-PFPE triblock architecture.
-
Wagner, O., et al. (2016). Biocompatible fluorinated polyglycerols for droplet microfluidics as an alternative to PEG-based copolymer surfactants.[1][2] Lab on a Chip, 16, 65-69. Link
- Discusses synthesis alternatives and biocomp
-
Place, I., et al. (2017). Fluorocarbons and fluorinated amphiphiles in drug delivery and biomedical research.[11][12] Advanced Drug Delivery Reviews. Link
- Provides context on the safety and oxygen transport properties of fluorocarbons in drug delivery.
-
Baret, J.C. (2012). Surfactants in droplet-based microfluidics. Lab on a Chip, 12, 422-433. Link
- Comprehensive review of surfactant physics and selection criteria.
Sources
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. Droplet-based microfluidics - Wikipedia [en.wikipedia.org]
- 3. Biocompatible surfactants for water-in-fluorocarbon emulsions - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gas Crosstalk between PFPE–PEG–PFPE Triblock Copolymer Surfactant-Based Microdroplets and Monitoring Bacterial Gas Metabolism with Droplet-Based Microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click chemistry approaches to expand the repertoire of PEG-based fluorinated surfactants for droplet microfluidics - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01254G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Organofluorine Synthesis: A Technical Troubleshooting Guide
From the Desk of the Senior Application Scientist
Welcome to the technical support center for organofluorine synthesis. The introduction of fluorine into organic molecules can dramatically alter their biological and chemical properties, making it a cornerstone of modern drug development and materials science.[1][2] However, the unique reactivity of fluorine and the hazardous nature of many fluorinating agents present significant challenges.[2][3] This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab. We will delve into the causality behind experimental choices, providing not just solutions, but a deeper understanding of the underlying chemistry.
Section 1: Choosing Your Weapon - The Fluorinating Agent
The success of any fluorination reaction begins with the selection of the appropriate reagent. This choice is fundamentally dictated by the electronic nature of your substrate and the desired transformation. Broadly, fluorinating agents are classified as either electrophilic ("F+" source) or nucleophilic ("F-" source).[1]
FAQ 1.1: My reaction requires an "F+" source. How do I choose between reagents like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI)?
This is a critical decision that hinges on the reactivity of your substrate and the desired reaction conditions.
Answer: The choice between electrophilic fluorinating agents involves a trade-off between reactivity, solubility, and handling characteristics.[4][5]
-
Selectfluor® (a derivative of F-TEDA-BF₄): This is a highly reactive, crystalline solid that is generally easier and safer to handle than gaseous or highly reactive liquid fluorinating agents.[6] It is a powerful oxidizing agent and should not be mixed with combustible materials.[6] Its high reactivity makes it suitable for fluorinating less nucleophilic substrates, such as some electron-neutral aromatic compounds and alkenes.[7]
-
N-Fluorobenzenesulfonimide (NFSI): NFSI is also a crystalline solid and is considered one of the most economical, stable, and safe electrophilic fluorinating agents.[7] It is generally less reactive than Selectfluor®, which can be an advantage for achieving higher selectivity with more electron-rich or sensitive substrates. Over-fluorination can be a problem with highly reactive substrates, and using a less potent reagent like NFSI can sometimes mitigate this.[8]
Causality: The reactivity of N-F reagents is determined by the electron-withdrawing capacity of the groups attached to the nitrogen atom.[7] More electron-withdrawing groups increase the electrophilicity of the fluorine atom, making the reagent more powerful. Selectfluor's caged diamine structure creates a highly electrophilic fluorine.
Decision Workflow:
Caption: Decision tree for selecting an electrophilic fluorinating agent.
| Feature | Selectfluor® | NFSI |
| Reactivity | Very High | High |
| Form | Crystalline Solid | Crystalline Solid |
| Handling | Relatively easy, but a strong oxidizer[6] | Relatively easy and stable[7] |
| Best For | Less reactive substrates, alkenes[7] | Electron-rich substrates requiring high selectivity |
FAQ 1.2: I need to replace a hydroxyl group with fluorine. Is DAST the only option? What are the risks?
Answer: Diethylaminosulfur trifluoride (DAST) is a classic deoxofluorination reagent, but it is not the only option, and it comes with significant safety concerns.
-
DAST and its Analogs (Deoxo-Fluor®): These reagents are effective for converting alcohols to alkyl fluorides and carbonyls to gem-difluorides.[9] However, DAST is thermally unstable and can detonate, especially if purified by distillation.[3][10] Both DAST and Deoxo-Fluor® can generate volatile and highly corrosive hydrogen fluoride (HF) as a byproduct.[10] A common side reaction is elimination, leading to the formation of alkenes, which can be a significant issue for substrates prone to dehydration.[10]
-
Newer Alternatives (XtalFluor-E®, PyFluor): Crystalline reagents like XtalFluor-E® and PyFluor have been developed as safer, more thermally stable alternatives.[9] They often exhibit greater selectivity, producing fewer elimination byproducts compared to DAST.[9][10] A key advantage is that they do not typically generate free HF, allowing them to be used in standard borosilicate glassware.[9]
Causality: The mechanism of deoxofluorination involves the formation of a fluorosulfite intermediate. The propensity for elimination (E2) versus substitution (Sₙ2) is influenced by the steric hindrance around the reaction center and the basicity of the reaction medium. The byproducts from reagents like DAST can increase the acidity of the medium, promoting elimination.
Safety First: Due to its hazardous nature, DAST requires specialized handling procedures and equipment.[10] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[6] Consider using a safer, modern alternative if the chemistry allows.
Section 2: Reaction Optimization & Troubleshooting
Even with the right reagent, fluorination reactions can be capricious. Low yields, incomplete conversion, and side reactions are common hurdles.
FAQ 2.1: My nucleophilic aromatic substitution (SₙAr) fluorination is giving a low yield. What should I investigate first?
Answer: Low yields in SₙAr fluorinations, often called Halex reactions, are typically traced back to three key areas: the fluoride source, solvent, and temperature.
-
Fluoride Source and Solubility: The most common nucleophilic fluoride sources are alkali metal fluorides like KF and CsF. A major challenge is their low solubility in organic solvents.[11]
-
Troubleshooting:
-
Use Spray-Dried KF: This form has a higher surface area, enhancing its reactivity.
-
Employ a Phase-Transfer Catalyst (PTC): Quaternary ammonium or phosphonium salts (e.g., Bu₄NCl, Ph₄PCl) are essential for solubilizing the fluoride anion in the organic phase.[12][13] The choice and loading of the PTC can dramatically impact yield.[12]
-
Consider CsF or TBAF: Cesium fluoride is more soluble than KF, and tetrabutylammonium fluoride (TBAF) is a soluble, albeit hygroscopic, alternative.
-
-
-
Solvent Choice: The solvent must be polar and aprotic to dissolve the fluoride salt (with a PTC) and avoid protonating the nucleophile.
-
Temperature: SₙAr reactions often require high temperatures (130-180 °C) to overcome the activation energy of C-X bond cleavage.[12][14]
-
Troubleshooting: If the yield is low, cautiously increasing the temperature may be necessary. However, excessively high temperatures can lead to decomposition.[12] Monitor the reaction for byproduct formation at elevated temperatures.
-
Causality: The rate-determining step in many SₙAr reactions is the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex.[15] A highly desolvated, "naked" fluoride anion is a much more potent nucleophile. PTCs work by exchanging their counter-ion (e.g., Cl⁻) for F⁻, creating a lipophilic ion pair that can readily enter the organic phase.
FAQ 2.2: My electrophilic fluorination of an aromatic compound is giving poor regioselectivity and dearomatization byproducts. How can I fix this?
Answer: This is a classic problem, especially with electron-rich aromatic systems like phenols.[7] The high reactivity of electrophilic fluorinating agents can lead to a loss of control.
-
Managing Regioselectivity: Low ortho/para selectivity is a common issue.[7] The choice of reagent and solvent can influence this. Sometimes, a less reactive reagent (e.g., NFSI instead of Selectfluor®) can provide the necessary selectivity.
-
Preventing Dearomatization: Dearomatization is a significant side reaction for highly activated substrates.[7]
-
Troubleshooting:
-
Lower the Temperature: Running the reaction at a lower temperature can temper the reagent's reactivity and favor the desired aromatic substitution pathway.
-
Change the Solvent: Solvent can play a role in stabilizing intermediates. Screening different solvents may reveal an optimal medium that suppresses dearomatization.
-
Modify the Substrate: If possible, temporarily converting a highly activating group (like -OH) into a less activating one (e.g., -OAc) can protect the ring from unwanted side reactions.
-
-
Workflow for Troubleshooting Low Yield:
Caption: General workflow for troubleshooting low-yield fluorination reactions.
Section 3: Purification & Analysis
The unique properties of organofluorine compounds can also make them challenging to purify and characterize.
FAQ 3.1: I'm having trouble separating my fluorinated product from the starting material by column chromatography. What can I do?
Answer: This is a frequent issue because the introduction of a single fluorine atom may not significantly change the polarity of the molecule.[8]
-
Optimize Chromatography:
-
Solvent System: Experiment with different solvent systems. Using a less polar eluent system and running the column very slowly can improve separation.
-
Alternative Media: If silica gel fails, consider using alumina or reverse-phase chromatography.
-
-
Recrystallization: If your product is a solid, recrystallization is often the most effective method for removing small amounts of starting material.
-
Reaction to Completion: The best strategy is often to push the reaction to full conversion to eliminate the separation problem altogether.[8] If the reaction stalls, it may be better to re-optimize the reaction conditions than to struggle with a difficult purification.
FAQ 3.2: How can I confirm the identity and purity of my fluorinated compound?
Answer: While standard techniques like ¹H NMR and mass spectrometry are essential, ¹⁹F NMR spectroscopy is the most powerful tool for analyzing organofluorine compounds.[16]
-
Why ¹⁹F NMR?
-
High Sensitivity: The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR.[17]
-
Wide Chemical Shift Range: The chemical shifts span a very wide range (~800 ppm), which means that even structurally similar fluorine atoms often have distinct, well-resolved signals.[17] This minimizes peak overlap, a common problem in ¹H NMR.[18]
-
Quantitative Analysis: The number of fluorine atoms of each type can be determined from the signal integrals, providing a direct measure of purity.[19]
-
Structural Information: ¹⁹F-¹H and ¹⁹F-¹⁹F coupling constants provide valuable information about the connectivity of the molecule.[19]
-
Section 4: Protocols & Procedures
Protocol 1: General Procedure for Electrophilic Fluorination of a β-Ketoester
This protocol provides a representative method for the fluorination of an active methylene compound using Selectfluor®.
Materials:
-
β-Ketoester (1.0 mmol)
-
Selectfluor® (1.1 mmol)
-
Anhydrous acetonitrile (10 mL)
-
Dry round-bottom flask with a magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the β-ketoester (1.0 mmol) and anhydrous acetonitrile (10 mL).
-
Stir the solution at room temperature.
-
Add Selectfluor® (1.1 mmol) to the solution in one portion.
-
Stir the reaction mixture at room temperature, monitoring the reaction progress by TLC or ¹⁹F NMR.
-
Upon completion, quench the reaction by adding water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired α-fluorinated β-ketoester.
Self-Validation:
-
Reaction Monitoring: A small aliquot can be taken from the reaction, diluted, and analyzed by ¹⁹F NMR to monitor the appearance of the product signal and disappearance of any fluorinated starting materials if applicable.
-
Final Product Analysis: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.[6]
-
Wear appropriate PPE, including safety glasses, a lab coat, and gloves.[6]
-
Selectfluor® is a strong oxidizing agent; avoid contact with combustible materials.[6]
References
-
Electrophilic fluorination. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]
- Grushin, V. V. (2010). Strategies Towards Challenging Fluorination Reactions.
-
Organofluorine chemistry. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]
-
Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289. [Link]
- Dailey, Jr., A. F. (1934). Purification of organic fluorine compounds. U.S.
-
Miller, W. T., & Price, A. L. (1959). The Mechanism of Fluorination. IV.1 The Effect of Temperature and of Fluorine Concentration upon the Olefin Dimerization Reaction. A New Fluorination Apparatus. Journal of the American Chemical Society, 81(18), 4679-4683. [Link]
-
Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
La Manna, M., Catti, L., & Tiefenbacher, K. (2019). Activation of Primary and Secondary Benzylic and Tertiary Alkyl (sp3)CF Bonds Inside a Self-Assembled Molecular Container. Frontiers in Chemistry, 7, 28. [Link]
-
Kumar, A., & Kumar, S. (2022). Recent Developments on Synthesis of Organofluorine Compounds Using Green Approaches. Request PDF. [Link]
-
Dong, C., Huang, F., & Liu, H. (2018). Carbon–fluorine bond cleavage mediated by metalloenzymes. Metallomics, 10(1), 53-63. [Link]
-
Le, C. (n.d.). Organofluorine Chemistry and Innovative Catalysis Paradigms. [Link]
-
Reddit user. (2025, February 23). Help on tricky electrophilic fluorination. r/Chempros. [Link]
-
Beaver, M. G., et al. (2018). Developing Efficient Nucleophilic Fluorination Methods and Application to Substituted Picolinate Esters. Organic Process Research & Development, 22(8), 1014-1022. [Link]
- O'Hagan, D. (2008). Contemporary synthetic strategies in organofluorine chemistry.
-
Bennett, C., Clayton, S., & Tovell, D. (2010). Simpler fluorine chemistry. Chemistry & Industry, 17. [Link]
-
Washington, J. W., et al. (2025). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology. [Link]
- Nagib, D. A., & MacMillan, D. W. C. (2011). Modern Strategies in Organofluorine Chemistry. Chemistry: A European Journal, 17(2), 356-368.
-
Clot, E., & Eisenstein, O. (2004). C-F Bond Activation and Metal Fluoride Complexes. People, University of York. [Link]
-
19Flourine NMR. (n.d.). St-Malo. Retrieved February 7, 2026, from [Link]
-
Lébl, T., et al. (2011). A quantitative reactivity scale for electrophilic fluorinating reagents. Journal of the American Chemical Society, 133(41), 16541-16549. [Link]
-
Uneyama, K., & Katagiri, T. (2008). Synthesis of Organofluorine Compounds and Allenylboronic Acids - Applications Including Fluorine-18 Labelling. Diva-portal.org. [Link]
-
Goud, E. D., & Belanger, J. E. (1998). Organofluorine Compounds in the Environment - Analysis, Sources and. Bibliothèque et Archives Canada. [Link]
- Tredwell, M., & Gouverneur, V. (2006). Solvents for use in fluorination reactions. U.S.
-
Lal, G. S., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(21), 7274-7283. [Link]
-
Ito, H., et al. (2025). Mechanochemical-assisted solid-state aromatic nucleophilic (SNAr) fluorination. Green Chemistry. [Link]
-
Singh, V. K., & Kumar, S. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. Organic & Biomolecular Chemistry. [Link]
-
Wang, J., et al. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Chinese Journal of Chemistry, 40(10), 1185-1209. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]
-
Rozatian, N., & Hodgson, D. R. W. (2021). Reactivities of electrophilic N–F fluorinating reagents. Chemical Communications, 57(6), 689-701. [Link]
-
Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Journal of the American Chemical Society, 138(42), 13884-13887. [Link]
-
Nishida, T., et al. (2019). Application of NMR Screening Methods with 19 F Detection to Fluorinated Compounds Bound to Proteins. Molecules, 24(18), 3349. [Link]
-
Shibata, N., et al. (2010). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 131(1), 2-23. [Link]
-
Zhumashev, K., et al. (2021). Thermodynamics and Kinetics Research of the Fluorination Process of the Concentrate Rutile. Metals, 12(1), 34. [Link]
-
Ismalaj, E., & Gouverneur, V. (2021). Expanding organofluorine chemical space: the design of chiral fluorinated isosteres enabled by I(i)/I(iii) catalysis. Chemical Science, 12(43), 14326-14338. [Link]
-
Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. ResearchGate. [Link]
-
Shaikh, M. H., et al. (2022). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. ResearchGate. [Link]
-
Biswas, T. (2021, October 24). Electrophilic Fluorination using 3 different reagents. YouTube. [Link]
-
U.S. Environmental Protection Agency. (2024, January 1). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). [Link]
-
Perutz, R. N. (n.d.). C-F Bond Activation and Metal Fluoride Complexes. People, University of York. [Link]
-
Ma, L., et al. (2012). Temporal and fluoride control of secondary metabolism regulates cellular organofluorine biosynthesis. Proceedings of the National Academy of Sciences, 109(27), 10947-10952. [Link]
-
Paquin, J.-F. (2008). Activation of C–F bonds α to C–C multiple bonds. Chemical Communications, (41), 5039-5049. [Link]
-
Ota, E., et al. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorination. [Link]
-
Determination of Fluorine in Fluoro-Organic Compounds. (1943). DTIC. [Link]
-
Ley, S. V. (n.d.). Fluorination Reactions. Professor Steven V. Ley Research Group. [Link]
-
Ni, C., & Hu, J. (2017). Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. Organic Process Research & Development, 21(9), 1274-1294. [Link]
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- 4. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactivities of electrophilic N–F fluorinating reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. researchgate.net [researchgate.net]
- 10. Simpler fluorine chemistry [soci.org]
- 11. Organofluorine Chemistry and Innovative Catalysis Paradigms [mpikg.mpg.de]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. books.rsc.org [books.rsc.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 18. collectionscanada.ca [collectionscanada.ca]
- 19. 19Flourine NMR [chem.ch.huji.ac.il]
Scale-up of trifluoromethylation reactions
Welcome to the Process Chemistry Technical Support Center . I am Dr. Aris, your Senior Application Scientist.
Scaling up trifluoromethylation is rarely a linear translation of medicinal chemistry protocols. The introduction of the trifluoromethyl (
This guide is structured to troubleshoot the "Why" and "How" of failure modes during scale-up, moving beyond simple recipe following to process understanding .
Module 1: Reagent Selection & Economics
The Core Problem: You are transitioning from gram-scale discovery to kilogram-scale development. The Issue: "My Togni reagent reaction works perfectly, but the reagent costs $5,000/kg and safety data suggests thermal instability."
Strategic Analysis
While electrophilic sources like Togni’s Reagents (I & II) are convenient for bench chemists, they are often non-viable for scale-up due to atom economy, cost, and explosivity (Togni II shows positive Koenen test results).
For scale-up, you must often switch mechanistic manifolds from Electrophilic to Radical or Nucleophilic to utilize bulk commodity reagents.
Reagent Decision Matrix
Use this decision tree to select the correct reagent for scale.
Figure 1: Decision logic for selecting scalable trifluoromethylation reagents based on substrate electronics and cost constraints.
Module 2: The "Physics" of Photoredox Scale-Up
The Core Problem: Light penetration (Beer-Lambert Law).[1] The Issue: "My photoredox reaction yield dropped from 95% to 30% when I moved from a 10 mL vial to a 1 L flask."
Technical Insight
In batch photochemistry, photon flux decreases exponentially with path length. In a 1 L flask, the "dark zone" in the center is catalytically inactive, leading to long reaction times and side reactions.
The Solution: Continuous Flow Chemistry
You must decouple reaction volume from irradiation path length . By moving to a microreactor or tubing coil, you maintain a high surface-area-to-volume ratio (
Protocol: Converting Batch to Flow
-
Concentration Check: Ensure reagents are soluble at the target concentration. Slurries clog flow reactors. Tip: Use soluble organic photocatalysts like Eosin Y or Riboflavin tetrabutyrate instead of Ir/Ru complexes to reduce cost and solubility issues.
-
Residence Time (
): Calculate . Start with equal to your batch reaction time, then optimize downward. -
Gas Management: If your reaction evolves gas (e.g.,
from TFAA decarboxylation), use a back-pressure regulator (BPR) (typically 4–7 bar) to keep gas in solution or use a segmented flow regime.
Figure 2: Standard Continuous Flow Setup for Photoredox Trifluoromethylation. Note the BPR is critical for gas management.
Module 3: Safety & Exotherm Management
The Core Problem: Thermal Runaway. The Issue: "I initiated the Ruppert-Prakash reaction with TBAF, and the temperature spiked 40°C instantly, blowing the septum."
Troubleshooting Guide: Initiation
The reaction of
| Parameter | Small Scale (Batch) | Large Scale (>100g) | Why? |
| Initiator | TBAF (Tetra-n-butylammonium fluoride) | CsF or catalytic TBAF (dosed) | TBAF is hygroscopic; water releases |
| Addition | Add | Add Initiator to Mixture (Slowly) | Self-Validating Step: Control the rate of heat release by limiting the initiator concentration. |
| Solvent | THF | THF / Toluene | Toluene acts as a heat sink and reduces viscosity. |
| Temp Control | Ice bath | Internal Probe + Jacket Control | Bath temp |
Critical Safety Note: Never add stoichiometric TBAF all at once on scale. Use 0.1 - 1.0 mol% to initiate. If the reaction stalls, add another aliquot.
Module 4: FAQ - Specific Failure Modes
Q1: My Langlois reagent reaction turned into a black tar during workup. What happened? A: This is likely sulfinate disproportionation .
-
Cause:
can decompose under acidic conditions or high heat to form and insoluble salts. -
Fix: Ensure your oxidative radical generation (using TBHP or Mn(OAc)3) is kept between 0°C and room temperature initially.
-
Workup: Quench with saturated
before concentrating the solvent to avoid concentration of acidic byproducts.
Q2: I am using Togni II on a 50g scale and the DSC (Differential Scanning Calorimetry) shows a sharp exotherm at 140°C. Is it safe? A: Proceed with extreme caution.
-
Analysis: Togni II is a hypervalent iodine compound with known explosive properties (Koenen test positive).[2][3] A DSC exotherm at 140°C indicates that if the reactor jacket fails and the reaction heat pushes the bulk temp near that point, a catastrophic decomposition will occur.
-
Recommendation: Do not scale this in batch. Switch to Flow Chemistry where the active reactor volume is small (<10 mL), minimizing the hazard radius in case of decomposition.
Q3: How do I purify the product? The fluorinated product co-elutes with the starting material. A: Fluorine imparts unique volatility but often minimal polarity change.
-
Distillation: This is your best friend on scale. The
group usually lowers the boiling point relative to the non-fluorinated precursor due to weak intermolecular Van der Waals interactions. -
Crystallization: If the product is solid, look for "fluorine-fluorine" packing interactions. Often, changing the solvent to a fluorinated solvent (like trifluorotoluene) can induce selective crystallization.
References
-
Langlois Reagent (Radical Mechanism & Scale)
-
Photoredox Scale-Up (Flow Chemistry)
- Title: Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale B
- Source: ACS Central Science, 2021.
-
URL:[Link]
-
Togni Reagent Safety Profile
-
Ruppert-Prakash Reagent (Nucleophilic Scale-up)
-
Title: Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent).[8]
- Source: Sigma-Aldrich Technical Guides.
-
-
General Industrial Scale Trifluoromethylation
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemjobber: Bonus Process Wednesday: safety warning on Togni's reagent II [chemjobber.blogspot.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccspublishing.org.cn [ccspublishing.org.cn]
- 7. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Preventing elimination side reactions in fluorinated systems
Technical Support Center: Fluorine Chemistry Division Topic: Prevention of Elimination Side Reactions in Fluorinated Systems Reference ID: F-ELIM-2026-GUIDE
Welcome to the Fluorine Chemistry Technical Center
Mission: To assist researchers in suppressing unwanted HF elimination pathways (E1cB, E2, and
Fluorine’s high electronegativity (
Module 1: Diagnostic Logic – Is it Elimination?
Before altering conditions, confirm that elimination is the root cause of yield loss. Elimination products (alkenes) can be subtle in crude mixtures or volatile.
Visual 1: Elimination Diagnostic Flowchart Caption: Decision tree for identifying HF elimination versus other decomposition pathways.
Module 2: Base-Mediated Systems (S_NAr & Alkylation)
The Problem: The E1cB Mechanism.
In systems containing electron-withdrawing groups (EWGs) like carbonyls, nitro groups, or sulfonyls, the
Protocol 2.1: S_NAr Optimization Scenario: Nucleophilic aromatic substitution on polyfluoroarenes or ortho-fluoronitrobenzenes. Issue: Formation of phenols (via hydrolysis) or polymerized aryls instead of the desired amine/ether.
| Parameter | Recommendation | Scientific Rationale |
| Base Selection | Use "Soft" Bases ( | Hard bases (NaOH, NaH) favor proton abstraction (acid-base chemistry) over nucleophilic attack (orbital interaction). Soft bases minimize deprotonation of the ring protons. |
| Solvent | Aprotic Non-Polar (Toluene, THF) | Polar aprotic solvents (DMF, DMSO) stabilize the separated ion pair of the base, increasing its basicity and promoting E1cB. Non-polar solvents favor the tight ion pair, reducing basicity while maintaining nucleophilicity. |
| Temperature | Cryogenic Start (-78°C to 0°C) | Elimination has a higher activation energy ( |
Protocol 2.2: Handling
-
Lithium Enolates: Generate the enolate at -78°C using LiHMDS. The Lithium-Fluorine interaction is strong, but at low temperatures, the aggregate is stable.
-
Lewis Acid Additives: Add
or Aluminum-based reagents. These coordinate to the carbonyl oxygen, stabilizing the enolate and preventing the expulsion of fluoride. -
Avoid Counter-Ion Exposure: Do not use crown ethers (like 18-crown-6) with fluoride salts in these systems; "naked" fluoride is basic enough to trigger self-elimination cycles [1].
Module 3: Metal-Catalyzed Cross-Couplings
The Problem:
Visual 2: The Kinetic Competition in Cross-Coupling Caption: The critical divergence point between product formation and elimination.
Troubleshooting Guide for Pd-Catalyzed Couplings:
Q: My alkyl fluoride substrate yields only styrene/alkene products. Why?
A: The rate of
Solution Set:
-
Ligand Switch (Steric Bulk): Switch to bulky biaryl phosphine ligands like BrettPhos or RuPhos .
-
Switch Metal Center (Nickel): Consider Nickel catalysis.
-
Substrate Engineering: If possible, introduce a coordinating group (like a sulfonyl) that can bind to the Pd center, stabilizing the alkyl-Pd intermediate and physically blocking the elimination site [4].
Module 4: FAQ & Practical Tips
Q: Can I use glass reaction vessels for reactions generating trace HF?
A: For catalytic amounts of elimination, borosilicate glass is usually fine. However, if you suspect significant HF generation, the glass surface will etch, producing
-
Recommendation: Use Teflon (PFA/FEP) liners or plastic vials for troubleshooting runs to eliminate the "glass effect."
Q: How do I quench a reaction that might contain free HF? A: Do not use standard acid/base workups immediately.
-
Protocol: Add Saturated Aqueous Calcium Chloride (
) or Calcium Carbonate. This precipitates fluoride as insoluble , preventing it from etching glassware or reacting further during extraction [5].
Q: Why does my reaction work in DCM but fail in DMF? A: This is a classic "Solvation Effect." In DMF (polar aprotic), fluoride or base anions are "naked" and highly reactive, acting as strong bases (promoting elimination). In DCM, they are tighter ion pairs.
-
Rule of Thumb: If elimination is the problem, lower the dielectric constant of your solvent.
References
-
Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination. Source: National Institutes of Health (NIH) URL:[Link]
-
Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Source: National Institutes of Health (NIH) URL:[Link]
-
Synthesis of gem-Difluoro Olefins through C-H Functionalization and β-fluoride Elimination Reactions. Source: PubMed URL:[Link]
-
Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions. Source: Organic Chemistry Portal URL:[Link]
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Source: ACS Chemical Health & Safety URL:[Link]
Sources
- 1. Cs2CO3-promoted defluorination and functionalization of α-CF3 carbonyl compounds in the presence of N-, O-, and/or S-nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
Validation & Comparative
A Comparative Guide to Fluorinated vs. Non-Fluorinated Cyclohexanecarboxylic Acids for Drug Discovery Professionals
In the landscape of modern drug discovery and development, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of medicinal chemistry. Among the vast arsenal of synthetic strategies, the introduction of fluorine into molecular scaffolds has emerged as a powerful tool. This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated cyclohexanecarboxylic acids, a class of compounds frequently encountered as fragments or core structures in pharmaceuticals. By delving into their synthesis, physicochemical properties, and metabolic stability, supported by experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in their molecular design endeavors.
The Strategic Rationale for Fluorination in Drug Design
The substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to the electronic and steric properties of a molecule. These alterations are not merely incremental; they can fundamentally reshape a compound's interaction with biological targets and its metabolic fate. The strategic incorporation of fluorine can lead to:
-
Modulation of Acidity (pKa): The strong electron-withdrawing nature of fluorine can significantly increase the acidity of nearby functional groups, such as carboxylic acids. This has direct implications for a drug's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding to target proteins.
-
Enhanced Lipophilicity (LogP): The effect of fluorination on lipophilicity is more nuanced. While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl group can paradoxically decrease it due to the atom's unique polarity. This tunability allows for fine-control over a molecule's distribution in the body.
-
Improved Metabolic Stability: Fluorine can block sites of oxidative metabolism. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to cleavage by metabolic enzymes like the cytochrome P450 family. This can lead to a longer half-life and improved bioavailability of a drug.
-
Conformational Control and Enhanced Binding: The introduction of fluorine can alter the conformational preferences of a molecule, potentially locking it into a bioactive conformation for optimal target engagement. Furthermore, fluorine can participate in favorable orthogonal multipolar interactions with protein backbones, enhancing binding affinity.
This guide will now explore these principles through the specific lens of cyclohexanecarboxylic acids, providing a direct comparison between the parent, non-fluorinated scaffold and its fluorinated counterparts.
Synthesis of Fluorinated and Non-Fluorinated Cyclohexanecarboxylic Acids
The synthetic accessibility of these compounds is a crucial consideration for their application in drug discovery programs.
Synthesis of Non-Fluorinated Cyclohexanecarboxylic Acid
The most common and straightforward method for the preparation of cyclohexanecarboxylic acid is the hydrogenation of benzoic acid.[1] This reaction is typically carried out using a noble metal catalyst, such as rhodium on carbon or palladium on carbon, under a hydrogen atmosphere.[1]
Diagram of the Synthesis of Cyclohexanecarboxylic Acid
Caption: A general scheme for the synthesis of cyclohexanecarboxylic acid.
Synthesis of Fluorinated Cyclohexanecarboxylic Acids
The introduction of fluorine onto the cyclohexane ring requires more specialized synthetic methods. The approach often depends on the desired position and stereochemistry of the fluorine atom. A common strategy involves the fluorination of a precursor molecule. For instance, the synthesis of 4,4-difluorocyclohexanecarboxylic acid can be achieved from 4-oxocyclohexanecarboxylic acid using a fluorinating agent like diethylaminosulfur trifluoride (DAST).[2]
Another versatile method is the decarboxylative fluorination of aliphatic carboxylic acids using photoredox catalysis, which allows for the direct conversion of a carboxylic acid group to a fluorine atom.[3] The synthesis of specific isomers, such as cis- or trans-4-fluorocyclohexanecarboxylic acid, often involves stereoselective methods or separation of the resulting diastereomers.
Diagram of a General Fluorination Strategy
Caption: A simplified workflow for synthesizing fluorinated cyclohexanecarboxylic acids.
Comparative Analysis of Physicochemical Properties
The true impact of fluorination becomes evident when comparing the key physicochemical properties that govern a molecule's behavior in a biological system. For this comparison, we will focus on cyclohexanecarboxylic acid and its 4-fluoro derivative as a representative example.
| Property | Cyclohexanecarboxylic Acid | 4-Fluorocyclohexanecarboxylic Acid | Impact of Fluorination |
| pKa | ~4.9[1][4][5] | Lower than 4.9 (estimated) | Increased Acidity |
| LogP | 1.96[5][6] | 1.4 (calculated)[7] | Decreased Lipophilicity |
| Molecular Weight | 128.17 g/mol | 146.16 g/mol [7] | Increased Molecular Weight |
Acidity (pKa)
The acidity of a carboxylic acid is a measure of its ability to donate a proton, and it is quantified by the pKa value; a lower pKa indicates a stronger acid. The introduction of a highly electronegative fluorine atom onto the cyclohexane ring exerts a significant electron-withdrawing inductive effect (-I effect). This effect stabilizes the resulting carboxylate anion upon deprotonation, thereby increasing the acidity of the carboxylic acid.
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient between octanol and water (LogP), is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). The calculated LogP for 4-fluorocyclohexanecarboxylic acid is 1.4, which is lower than the experimental LogP of 1.96 for cyclohexanecarboxylic acid.[5][6][7] This suggests that in this specific case, the introduction of a single fluorine atom decreases the lipophilicity. This can be attributed to the increased polarity of the C-F bond, which can lead to more favorable interactions with the aqueous phase. However, it is crucial to note that the impact of fluorination on LogP is not always straightforward and can be highly dependent on the overall molecular context.
Metabolic Stability: The Fluorine Advantage
A primary driver for incorporating fluorine into drug candidates is to enhance their metabolic stability. The majority of oxidative drug metabolism is mediated by cytochrome P450 (CYP) enzymes in the liver.[8] These enzymes often catalyze the hydroxylation of C-H bonds.
The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it much less susceptible to enzymatic cleavage. By replacing a metabolically liable C-H bond with a C-F bond, that position is effectively "blocked" from oxidative metabolism. This can lead to a significant increase in the drug's half-life and overall exposure in the body.
While specific comparative metabolic stability data for cyclohexanecarboxylic acid and its 4-fluoro derivative were not found in the initial searches, the general principle is well-established in the literature.[9][10][11] It is highly probable that 4-fluorocyclohexanecarboxylic acid would exhibit greater metabolic stability compared to its non-fluorinated counterpart, particularly if the 4-position is a site of metabolic attack.
Conceptual Workflow for Comparing Metabolic Stability
Caption: A conceptual workflow for an in vitro metabolic stability assay.
Experimental Protocols
To provide a practical framework for the concepts discussed, this section outlines standardized experimental protocols for determining the key physicochemical properties.
Determination of pKa via Potentiometric Titration
This method involves titrating a solution of the carboxylic acid with a standardized solution of a strong base and monitoring the pH.
Objective: To experimentally determine the pKa of a cyclohexanecarboxylic acid derivative.
Materials:
-
pH meter with a calibrated glass electrode
-
Standard pH buffers (4, 7, and 10)
-
Magnetic stirrer and stir bar
-
25 mL burette
-
100 mL beaker
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
The carboxylic acid to be tested
-
Deionized water
Procedure:
-
Accurately weigh a known amount of the carboxylic acid and dissolve it in a known volume of deionized water in the beaker.
-
Place the beaker on the magnetic stirrer and add the stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Record the initial pH of the solution.
-
Begin titrating with the standardized NaOH solution, adding small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH has risen significantly and begins to plateau at a high value.
-
Plot a titration curve of pH versus the volume of NaOH added.
-
Determine the equivalence point, which is the point of steepest inflection on the curve.
-
The pKa is the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).
Determination of LogP via the Shake-Flask Method
This is the traditional and most reliable method for determining the partition coefficient.
Objective: To determine the LogP of a cyclohexanecarboxylic acid derivative.
Materials:
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or screw-cap vials
-
Mechanical shaker
-
Centrifuge (optional)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
-
The carboxylic acid to be tested
Procedure:
-
Prepare pre-saturated solvents by vigorously mixing n-octanol and water and allowing the layers to separate.
-
Accurately prepare a stock solution of the test compound in one of the phases (typically the one in which it is more soluble).
-
Add known volumes of the pre-saturated n-octanol and water to the separatory funnel or vial.
-
Add a known amount of the stock solution of the test compound.
-
Shake the vessel for a sufficient time to allow for equilibrium to be reached (this can range from a few minutes to several hours).
-
Allow the two phases to separate completely. Centrifugation can be used to aid separation.
-
Carefully remove an aliquot from each phase.
-
Determine the concentration of the test compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of the partition coefficient.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay provides an indication of a compound's susceptibility to phase I metabolism.
Objective: To assess the metabolic stability of a cyclohexanecarboxylic acid derivative.
Materials:
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (or NADPH)
-
The test compound and a positive control (a compound with known metabolic instability)
-
Incubator or water bath at 37°C
-
Acetonitrile (or other suitable organic solvent) to stop the reaction
-
LC-MS/MS for analysis
Procedure:
-
Prepare a solution of the test compound in the phosphate buffer.
-
In a series of microcentrifuge tubes, pre-incubate the liver microsomes and the test compound solution at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in individual tubes by adding ice-cold acetonitrile. The 0-minute time point serves as the initial concentration control.
-
Include a negative control without the NADPH regenerating system to account for non-enzymatic degradation.
-
After stopping the reaction, centrifuge the tubes to pellet the precipitated proteins.
-
Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot gives the rate of disappearance (k).
-
The in vitro half-life (t½) can be calculated using the equation: t½ = 0.693 / k. A longer half-life indicates greater metabolic stability.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the cyclohexanecarboxylic acid scaffold offers a powerful and versatile approach to fine-tune the physicochemical and metabolic properties of potential drug candidates. The electron-withdrawing nature of fluorine reliably increases the acidity of the carboxylic acid group, while its impact on lipophilicity is more context-dependent but offers a means of modulation. Critically, fluorination serves as a robust strategy to block sites of oxidative metabolism, thereby enhancing a compound's in vivo stability and bioavailability.
The experimental protocols detailed in this guide provide a framework for the empirical validation of these principles in a laboratory setting. As our understanding of fluorine's role in medicinal chemistry continues to evolve, and as new synthetic methodologies for selective fluorination become available, the rational design of fluorinated cyclohexanecarboxylic acids and other fluorinated motifs will undoubtedly play an increasingly important role in the development of the next generation of therapeutics. It is through the careful and informed application of these principles that we can accelerate the journey from a promising lead compound to a life-changing medicine.
References
-
Chemistry Stack Exchange. What is the reasoning behind the increasing pKa for organic compounds? [Internet]. 2015 Mar 13 [cited 2024 Feb 7]. Available from: [Link]
-
PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. PubChem Compound Summary for CID 11999998, 4-Fluorocyclohexane-1-carboxylic acid; [cited 2024 Feb 7]. Available from: [Link]
-
Wikipedia. Cyclohexanecarboxylic acid [Internet]. [cited 2024 Feb 7]. Available from: [Link]
-
PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. PubChem Compound Summary for CID 7413, Cyclohexanecarboxylic acid; [cited 2024 Feb 7]. Available from: [Link]
-
FooDB. Showing Compound Cyclohexanecarboxylic acid (FDB003406) [Internet]. 2010 Apr 8 [cited 2024 Feb 7]. Available from: [Link]
-
ResearchGate. (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and... [Internet]. [cited 2024 Feb 7]. Available from: [Link]
- Google Patents. CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid [Internet]. [cited 2024 Feb 7].
-
National Center for Biotechnology Information. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective [Internet]. [cited 2024 Feb 7]. Available from: [Link]
-
ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective [Internet]. [cited 2024 Feb 7]. Available from: [Link]
- Google Patents. CN107827721B - Method for synthesizing 4-fluorocyclohexanone [Internet]. [cited 2024 Feb 7].
-
Macmillan Group, Princeton University. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis [Internet]. 2015 Apr 16 [cited 2024 Feb 7]. Available from: [Link]
-
PubMed. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective [Internet]. 2026 Jan 21 [cited 2024 Feb 7]. Available from: [Link]
-
PubMed. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine-Substituted δ-Tocotrienol Derivative [Internet]. 2020 Mar 18 [cited 2024 Feb 7]. Available from: [Link]
Sources
- 1. Showing Compound Cyclohexanecarboxylic acid (FDB003406) - FooDB [foodb.ca]
- 2. CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Cyclohexanecarboxylic acid | 98-89-5 [chemicalbook.com]
- 6. Cyclohexanecarboxylic acid | C7H12O2 | CID 7413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Fluorocyclohexane-1-carboxylic acid | C7H11FO2 | CID 11999998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine-Substituted δ-Tocotrienol Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Isomeric Separation of Trifluorocyclohexanecarboxylic Acids
Introduction: The incorporation of fluorinated motifs, particularly the trifluoromethyl group, into cyclic scaffolds like cyclohexane is a cornerstone of modern medicinal chemistry and materials science. Trifluorocyclohexanecarboxylic acids serve as valuable building blocks, imparting unique properties such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. However, the synthesis of these compounds typically yields a complex mixture of stereoisomers. The spatial arrangement of the trifluoromethyl and carboxylic acid groups on the cyclohexane ring gives rise to both diastereomers (cis and trans) and enantiomers (R and S). Each of these isomers can exhibit profoundly different pharmacological, toxicological, and material properties. Consequently, the ability to accurately separate, identify, and quantify these isomers is not merely an analytical exercise but a critical necessity for drug development and quality control.
This guide provides a comprehensive comparison of the primary chromatographic techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC)—for the analytical and preparative-scale separation of trifluorocyclohexanecarboxylic acid isomers. We will delve into the causality behind methodological choices, present comparative experimental data, and offer field-proven insights to guide researchers toward the optimal separation strategy for their specific needs.
The Isomeric Landscape
The core challenge lies in resolving four distinct stereoisomers originating from two stereocenters. For our discussion, we will use 4-(trifluoromethyl)cyclohexane-1-carboxylic acid as a representative model. The isomers are:
-
cis-isomer (racemate): (1R,4R)-4-(trifluoromethyl)cyclohexane-1-carboxylic acid & (1S,4S)-4-(trifluoromethyl)cyclohexane-1-carboxylic acid.
-
trans-isomer (racemate): (1R,4S)-4-(trifluoromethyl)cyclohexane-1-carboxylic acid & (1S,4R)-4-(trifluoromethyl)cyclohexane-1-carboxylic acid.
Separating the cis and trans diastereomers is the first step, followed by the more intricate task of resolving the enantiomeric pairs within each diastereomer.
Caption: Isomeric complexity of 4-(trifluoromethyl)cyclohexane-1-carboxylic acid.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely adopted technique for the separation of non-volatile and thermally labile compounds, making it an excellent starting point for analyzing carboxylic acids.
Achiral Separation (cis vs. trans Diastereomers)
The physicochemical properties of diastereomers, such as polarity and shape, are distinct, allowing for their separation on standard achiral stationary phases.[1] Reversed-phase (RP) chromatography is the most common approach.
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse for RP-HPLC. Its nonpolar nature provides hydrophobic interactions with the cyclohexane ring. The different spatial orientations of the cis and trans isomers lead to differential partitioning between the stationary phase and the mobile phase.
-
Mobile Phase: A mixture of water and an organic solvent (acetonitrile or methanol) is used. The carboxylic acid moiety requires an acidic modifier (e.g., formic acid or trifluoroacetic acid) in the mobile phase. This suppresses the ionization of the carboxyl group, rendering the molecule less polar and ensuring good retention and sharp peak shapes on the C18 column.[2]
Experimental Protocol: Achiral RP-HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 70% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[2]
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the isomeric mixture in 50:50 Acetonitrile:Water at 1 mg/mL.
Chiral Separation (Enantiomers)
Enantiomers possess identical physicochemical properties in an achiral environment and thus cannot be separated on a C18 column.[3] A chiral stationary phase (CSP) is required to create a diastereomeric interaction complex with differential stability for each enantiomer.[1]
Causality of Method Design:
-
Stationary Phase: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are exceptionally versatile for a wide range of compounds. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer.[1]
-
Mobile Phase: The choice between normal-phase (e.g., hexane/ethanol) and reversed-phase conditions depends on the specific CSP and analyte. For screening, polar organic mode (e.g., acetonitrile with acidic/basic additives) is often effective and compatible with mass spectrometry (MS).
Experimental Protocol: Chiral HPLC Screening
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) based CSP.
-
Mobile Phase: A screening approach is employed, testing various mobile phases:
-
Hexane/Isopropanol (90/10) with 0.1% TFA.
-
Acetonitrile with 0.1% Formic Acid.
-
Methanol with 0.1% Formic Acid.
-
-
Flow Rate: 0.5 - 1.0 mL/min (isocratic).
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
Caption: Generalized workflow for HPLC analysis.
Gas Chromatography (GC)
GC offers high resolution and speed, but its primary requirement is that analytes must be volatile and thermally stable. Carboxylic acids are polar and have low volatility, necessitating a derivatization step to convert them into more volatile esters.[4]
Derivatization: The Critical First Step
The goal is to mask the polar carboxyl group. Methylation is the most common approach.
Protocol: Esterification with Diazomethane (Small Scale, High Yield) Caution: Diazomethane is toxic and explosive. This should only be performed by trained personnel in a proper fume hood.
-
Dissolve ~5 mg of the acid mixture in 1 mL of diethyl ether.
-
Add a freshly prepared ethereal solution of diazomethane dropwise until a faint yellow color persists.
-
Allow the reaction to stand for 10 minutes.
-
Quench excess diazomethane by adding a drop of acetic acid.
-
The resulting solution containing the methyl esters is ready for GC analysis.
An alternative, safer method involves using reagents like (trimethylsilyl)diazomethane or preparing pentafluorobenzyl esters.[4]
Achiral and Chiral Separation by GC
Once derivatized, the methyl esters can be separated using GC.
Causality of Method Design:
-
Achiral Separation (Diastereomers): A mid-polarity to polar stationary phase (e.g., a cyanopropylphenyl or polyethylene glycol phase) is required.[5] These phases provide dipole-dipole interactions that can differentiate the subtle polarity differences between the cis and trans methyl esters.
-
Chiral Separation (Enantiomers): Chiral GC columns often use cyclodextrin derivatives as the CSP. The enantiomers enter the hydrophobic cavity of the cyclodextrin and form transient inclusion complexes, with chiral recognition occurring through hydrogen bonding and steric interactions at the mouth of the cavity.
Experimental Protocol: GC Analysis of Methyl Esters
-
GC System: Agilent 7890 or equivalent with FID detector.
-
Achiral Column: DB-225 (50% cyanopropylphenyl), 30 m x 0.25 mm ID, 0.25 µm film.[6]
-
Chiral Column: Beta-DEX™ 225 (2,3-di-O-acetyl-6-O-TBDMS-beta-cyclodextrin), 30 m x 0.25 mm ID.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Oven Program: 80 °C hold for 1 min, then ramp at 5 °C/min to 180 °C.
-
Injector: 250 °C, Split ratio 50:1.
-
Detector: FID at 280 °C.
Caption: Generalized workflow for GC analysis, including derivatization.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful technique, particularly for chiral separations, combining many of the advantages of both HPLC and GC.[7] It uses a supercritical fluid, typically CO₂, as the primary mobile phase.[8]
Causality of Method Design:
-
Mobile Phase: Supercritical CO₂ is non-polar, but its elution strength can be easily tuned by adding a polar organic co-solvent (modifier), such as methanol.[9] The low viscosity and high diffusivity of the supercritical mobile phase allow for very high flow rates without generating excessive backpressure, leading to extremely fast and efficient separations.[10]
-
Green Chemistry: SFC is considered a "greener" alternative as it significantly reduces organic solvent consumption compared to HPLC.[10]
-
Stationary Phases: The same CSPs used in HPLC are typically employed in SFC. Polysaccharide-based columns are the first choice for screening.[1][9]
-
Additives: For acidic analytes like carboxylic acids, an acidic additive (e.g., formic acid, TFA) is often unnecessary because the CO₂ and methanol can form carbonic acid in situ, which is sufficient to suppress ionization.[1] However, small amounts of additives can be used to fine-tune selectivity and peak shape.[6]
Combined Diastereomer and Enantiomer Separation
A significant advantage of chiral SFC is its high resolving power, which can often separate all four isomers in a single analytical run. This makes it an ideal platform for high-throughput screening in drug discovery.[11]
Experimental Protocol: Chiral SFC Method Development
-
System: Waters UPC² or equivalent.
-
Columns (for screening): A suite of 4-6 polysaccharide CSPs (e.g., Chiralpak IA, IB, IC, ID).
-
Mobile Phase: Supercritical CO₂ with Methanol as a co-solvent.
-
Gradient: 5% to 40% Methanol over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV-PDA.
This screening approach rapidly identifies the best column and co-solvent conditions, which can then be optimized for baseline resolution of all four isomers.[11]
Performance Comparison and Data Summary
To provide a clear comparison, the following table summarizes the expected performance for the separation of 4-(trifluoromethyl)cyclohexanecarboxylic acid isomers using optimized methods on each platform.
| Parameter | HPLC (Reversed-Phase) | GC (with Derivatization) | SFC (Chiral) |
| Primary Application | Robust achiral (cis/trans) separation; Chiral separation possible. | High-resolution achiral and chiral analysis. | High-throughput chiral screening and purification. |
| Sample Prep | Minimal (dissolve and inject). | Mandatory Derivatization. [4] | Minimal (dissolve and inject). |
| Typical Run Time | 15-25 minutes. | 10-20 minutes. | 2-7 minutes. [11] |
| Resolution (cis/trans) | Excellent. | Excellent. | Good to Excellent. |
| Resolution (Enantiomers) | Good (requires dedicated chiral method). | Excellent (requires dedicated chiral column). | Excellent (often resolves all 4 isomers). |
| Solvent Consumption | High (Aqueous + Organic). | Low (Gases only for analysis). | Very Low (Mainly CO₂). [10] |
| MS Compatibility | Good (requires volatile buffers). | Excellent. | Excellent (volatile mobile phase).[1] |
| Throughput | Moderate. | Moderate (limited by prep). | High. |
Hypothetical Chromatographic Data (Optimized Chiral SFC Method)
| Isomer | Retention Time (min) | Resolution (Rs) vs. Previous Peak |
| trans-(1R,4S) | 2.85 | - |
| trans-(1S,4R) | 3.20 | 2.1 |
| cis-(1R,4R) | 4.10 | 4.5 |
| cis-(1S,4S) | 4.55 | 2.3 |
Conclusion and Recommendations
The choice of chromatographic technique for separating trifluorocyclohexanecarboxylic acid isomers is dictated by the specific analytical goal.
-
For routine achiral analysis to determine the cis/trans ratio , RP-HPLC is the most straightforward, robust, and reliable method. It requires no sample derivatization and uses standard laboratory instrumentation.
-
When high resolution is paramount and sample throughput is not the primary concern , GC after derivatization provides excellent separation for all isomers, often with superior efficiency on a per-column basis. However, the mandatory derivatization step adds time and potential for analytical error.
-
For high-throughput screening, chiral method development, and preparative purification , SFC is the undisputed leader. Its speed, low solvent consumption, and ability to resolve all four isomers in a single run make it the most efficient and environmentally friendly option, aligning perfectly with the fast-paced demands of modern drug discovery.[7][11]
By understanding the principles and practical considerations behind each technique, researchers can confidently select and implement the most effective strategy to conquer the challenge of isomeric separation, ensuring the quality, safety, and efficacy of their final products.
References
-
Waters Corporation. (n.d.). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. ResearchGate. [Link]
-
Letzel, T. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. [Link]
-
Meulman, P. A. (1965). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Western Michigan University ScholarWorks. [Link]
-
Mhlongo, N. N., et al. (2019). Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers of Dicaffeoylquinic Acids. Molecules. [Link]
-
Shimadzu Corporation. (n.d.). Chiral Separation of Triacyclglycerols Isomers by Supercritical Fluid Chromatography. [Link]
-
House, D. (2017). Chirality and the Separation of Enantiomers by Liquid Chromatography. Orochem Technologies Inc. YouTube. [Link]
-
Ray, A. & Bicker, W. (2022). Supercritical Fluid Chromatography: A Workhorse in Drug Discovery. LCGC International. [Link]
-
Reddy, K. et al. (2012). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. ResearchGate. [Link]
-
Krupčík, J. et al. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. [Link]
-
De Klerck, K. et al. (2012). Screening approach for chiral separation of pharmaceuticals Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. ResearchGate. [Link]
-
Wang, C. et al. (2023). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. ACS Applied Materials & Interfaces. [Link]
- Starks, F. W. (1975). US Patent 3,880,925 - Separation and purification of cis and trans isomers.
-
Darko, E. & Thurbide, K. B. (n.d.). CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. [Link]
-
Shimadzu Corporation. (2024). How to Master Supercritical Fluid Chromatography (SFC): SFC Working Principle and Instrumentation. YouTube. [Link]
-
Chromatography Forum. (2009). Separation of cis/trans isomers. [Link]
-
Christie, W. W. (2011). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. [Link]
-
American Chemical Society. (2023). Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. [Link]
-
Li, J. et al. (2019). Selective Separation of Isomeric Dicarboxylic Acid by the Preferable Crystallization of Metal-Organic Frameworks. ACS Applied Materials & Interfaces. [Link]
-
Shimadzu Corporation. (2022). Method development and Identification of Triacylglycerols species with SFC. YouTube. [Link]
-
Szultka, M. et al. (2013). Separation and determination of perfluorinated carboxylic acids using capillary zone electrophoresis with indirect photometric detection. Journal of Chromatography A. [Link]
-
The Royal Society of Chemistry. (2014). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. [Link]
-
Selvita. (2023). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
-
Peng, H. et al. (2024). Separation of the cis- and trans-isomers 1,4-cyclohexanedicarboxylic acid by a dynamic MOF. ResearchGate. [Link]
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Purity assessment of 1,2,2-Trifluorocyclohexanecarboxylic acid
Publish Comparison Guide: Purity Assessment of 1,2,2-Trifluorocyclohexanecarboxylic Acid
Executive Summary: The "Invisible" Fluorine Challenge
This compound (1,2,2-TFCCA) is a high-value fluorinated scaffold used to modulate lipophilicity and metabolic stability in next-generation pharmaceuticals.[1] However, its purity assessment presents a specific "blind spot" in standard Quality Control (QC) workflows:
-
Lack of Chromophore: The saturated cyclohexane ring and fluorine substituents render the molecule virtually invisible to standard UV-Vis detection (HPLC-UV) at useful wavelengths (>210 nm).
-
Stereochemical Complexity: The C1 chiral center, combined with the gem-difluoro motif at C2, creates potential for enantiomeric and diastereomeric impurities that co-elute in standard achiral systems.
This guide compares the performance of three analytical methodologies for assessing the purity of 1,2,2-TFCCA. We evaluate the "Gold Standard" (
Strategic Decision Framework
Before selecting a protocol, researchers must align their choice with the sample stage.[1] The following decision matrix illustrates the logical flow for method selection based on sample quantity and required data depth.
Figure 1: Analytical Method Selection Matrix. For 1,2,2-TFCCA, the lack of UV activity and reference standards in early development heavily favors qNMR.
Comparative Analysis of Methodologies
Method A: F qNMR (The Gold Standard)
Best For: Absolute purity determination without a reference standard; identifying regioisomers.[1]
Mechanism & Causality:
Quantitative NMR (qNMR) relies on the principle that the integrated signal intensity is directly proportional to the molar concentration of the nucleus, regardless of the chemical structure. For 1,2,2-TFCCA,
-
Key Advantage: The "Internal Standard" (IS) method allows for calculating absolute purity (
) using a non-structurally related calibrant (e.g., -trifluorotoluene).
Experimental Protocol (Self-Validating):
-
Internal Standard Selection: Use BTFM (Bis(trifluoromethyl)benzene) or TFT (
-Trifluorotoluene) .[1] Requirement: The IS signal must not overlap with the analyte (1,2,2-TFCCA signals expected at -160 ppm (1F) and -110 to -130 ppm (2F)). -
Sample Prep: Weigh ~10 mg of 1,2,2-TFCCA and ~5 mg of IS (precision
mg) into a vial. Dissolve in DMSO- (prevents volatility loss compared to ).[1] -
Acquisition Parameters (The "5xT1" Rule):
-
Pulse Angle:
(maximizes signal-to-noise per unit time).[1] -
Relaxation Delay (
): Measure (longitudinal relaxation time) of the slowest F nucleus. Set (typically 10–20 s for fluorines) to ensure >99.3% magnetization recovery.[1] Failure to do this results in underestimation of purity. -
Scans: 64 (sufficient S/N > 150:1).
-
Spectral Width: Ensure coverage from -50 to -250 ppm.[1]
-
Data Processing:
Phase and baseline correction must be manual.[1] Integration limits should cover the full isotope sidebands if
Method B: GC-FID (The High-Throughput Alternative)
Best For: Routine QC of large batches; detecting volatile organic solvents.[1]
Mechanism & Causality: Since 1,2,2-TFCCA is a carboxylic acid, it interacts strongly with GC column stationary phases (tailing) and can dimerize.[1] Derivatization to the methyl ester is mandatory to cap the polar -COOH group, improving volatility and peak symmetry.
Experimental Protocol:
-
Derivatization:
-
GC Parameters:
-
Column: DB-5ms or equivalent (5% phenyl-arylene).
-
Inlet: Split 20:1 (prevents column overload).
-
Detector: FID (Flame Ionization Detector) at 300°C. Fluorine atoms decrease the effective carbon number (ECN), so response factors must be calculated if using an internal standard.
-
Performance Data Comparison
The following data summarizes the validation metrics for 1,2,2-TFCCA purity assessment.
| Feature | Method A: | Method B: GC-FID (Derivatized) | Method C: HPLC-CAD |
| Specificity | High (Distinguishes regioisomers & F-impurities) | Medium (Separates volatiles; stereoisomers may co-elute) | Medium (Universal; sees non-volatiles) |
| Linearity ( | > 0.9999 (Fundamental physics) | > 0.995 (Dependent on derivatization yield) | > 0.990 (Non-linear response at low conc.)[1] |
| LOQ | ~1 mg/mL | ~1 µg/mL (High Sensitivity) | ~10 µg/mL |
| Reference Std? | Not Required (Use generic IS) | Required (For response factor correction) | Required |
| Destructive? | No (Sample recoverable) | Yes | Yes |
| Analysis Time | 15 mins | 45 mins (including prep) | 30 mins |
Workflow Visualization: The qNMR Protocol
This diagram details the self-validating loop required for high-accuracy qNMR, ensuring the "5xT1" rule is respected.
Figure 2: Validated qNMR Workflow. The T1 measurement step is critical to prevent saturation effects that skew purity results.
Conclusion & Recommendation
For This compound , the standard analytical toolbox requires modification.[1]
-
Primary Recommendation: Use
F qNMR for purity assignment of the primary lot.[1] It bypasses the need for a reference standard and the risks of incomplete derivatization. It is the only method that inherently validates the molar ratio of the fluorine motif to the core structure. -
Secondary Recommendation: Use GC-FID (as methyl ester) for impurity profiling (looking for trace solvents or starting materials) once the response factor has been established against the qNMR-assigned value.[1]
Equation 1: qNMR Purity Calculation
References
-
Royal Society of Chemistry (RSC). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids.[1] (Validation of qNMR for fluorinated drugs). Available at: [Link]
-
National Institutes of Health (NIH). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry.[1] (GC derivatization protocols for fluorinated acids). Available at: [Link]
-
MDPI. Synthesis of 1-Trifluoromethylindanes and Close Structures. (Context on synthesis and analysis of similar fluorinated scaffolds). Available at: [Link]
Sources
A Comparative Guide to the Thermal Stability of Fluorinated and Non-Fluorinated Polymers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of polymer science, the strategic selection of materials is paramount to ensuring the performance, longevity, and safety of a product. This is particularly critical in applications demanding high-temperature resilience, such as in pharmaceutical manufacturing, chemical processing, and advanced electronics. This guide provides a comprehensive comparison of the thermal stability of fluorinated and non-fluorinated polymers, offering experimental data and insights into the underlying chemical principles that govern their performance under thermal stress.
The Decisive Advantage of Fluorination: A Tale of Bond Energies
The exceptional thermal stability of fluoropolymers is fundamentally rooted in the strength of the carbon-fluorine (C-F) bond. With a bond energy of approximately 485 kJ/mol, the C-F bond is significantly stronger than the carbon-hydrogen (C-H) bond (around 411 kJ/mol) and the carbon-carbon (C-C) single bond (about 348 kJ/mol) that form the backbone of many non-fluorinated polymers.[1][2][3][4] This high bond energy means that a greater amount of thermal energy is required to initiate the chain scission and subsequent degradation of the polymer.
The fluorine atoms, being highly electronegative and larger than hydrogen atoms, also create a tightly packed, helical sheath around the carbon backbone. This steric hindrance further protects the polymer chain from chemical attack and thermal degradation.
Comparative Thermal Performance: A Data-Driven Analysis
To provide a clear, quantitative comparison, the following table summarizes the key thermal properties of selected fluorinated and non-fluorinated polymers, primarily focusing on data obtained under an inert nitrogen atmosphere to isolate the effects of thermal degradation from oxidative processes.
| Polymer Family | Polymer | Abbreviation | Onset of Decomposition (TGA, N₂ atmosphere) | Melting Point (°C) |
| Fluorinated | Polytetrafluoroethylene | PTFE | ~550 °C[5] | 327 |
| Polyvinylidene Fluoride | PVDF | ~400-500 °C[5] | 170-177 | |
| Fluorinated Ethylene Propylene | FEP | Not explicitly found, but melts at 260°C and is less stable than PTFE[6] | ~260 | |
| Non-Fluorinated | Polyethylene | PE | ~350-490 °C[7] | 115-135 |
| Polypropylene | PP | ~300-475 °C[8] | 160-166 | |
| Polyethylene Terephthalate | PET | ~400-490 °C[9] | 250-260 |
Unraveling the Degradation Pathways: A Mechanistic Overview
The superior thermal stability of fluoropolymers is not just a matter of when they degrade, but also how. The mechanisms of thermal degradation differ significantly between fluorinated and non-fluorinated polymers.
Fluorinated Polymers:
-
Polytetrafluoroethylene (PTFE): The thermal degradation of PTFE in an inert atmosphere is primarily characterized by depolymerization, where the polymer chain "unravels" to yield its monomer, tetrafluoroethylene (TFE).[5][10] This process begins at temperatures above 550°C.[5]
-
Polyvinylidene Fluoride (PVDF): PVDF exhibits a more complex degradation pathway. Due to the presence of C-H bonds, the initial degradation step often involves the elimination of hydrogen fluoride (HF), a process known as dehydrofluorination. This is followed by chain scission at higher temperatures.[5] The degradation of PVDF typically starts at a lower temperature range of 400-500°C compared to PTFE.[5]
-
Fluorinated Ethylene Propylene (FEP): As a copolymer of tetrafluoroethylene and hexafluoropropylene, FEP's degradation is also influenced by the presence of the HFP monomer unit, which can create weaker points in the polymer chain compared to the homopolymer PTFE.
Non-Fluorinated Polymers:
-
Polyethylene (PE) and Polypropylene (PP): These polyolefins primarily degrade through random chain scission, where the polymer backbone breaks at random points, leading to the formation of a wide range of smaller hydrocarbon fragments.[8] This process generally initiates at lower temperatures compared to highly fluorinated polymers.[7]
-
Polyethylene Terephthalate (PET): The thermal degradation of PET is more complex due to the presence of ester linkages. The primary degradation mechanism involves the cleavage of these ester groups, leading to the formation of various products, including acetaldehyde, benzoic acid, and vinyl esters.[11]
Visualizing the Building Blocks: Chemical Structures
The following diagrams illustrate the repeating monomer units of the polymers discussed in this guide.
Figure 1: Chemical structures of selected fluorinated polymers.
Figure 3: A simplified workflow for Thermogravimetric Analysis (TGA).
Step-by-Step Methodology (based on ASTM D3850):
-
Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is carefully weighed. The sample should be in a form that allows for uniform heat transfer, such as a thin film or powder.
-
Instrument Setup: The TGA instrument is calibrated for both temperature and mass. The sample is placed in a tared sample pan, typically made of platinum or alumina.
-
Atmosphere Control: The furnace is purged with an inert gas, most commonly nitrogen, at a controlled flow rate. This is crucial to prevent oxidative degradation, which can occur at lower temperatures and would obscure the true thermal stability of the polymer. [12]4. Heating Program: The sample is heated at a constant, linear rate, for example, 10°C or 20°C per minute, over a defined temperature range.
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins. This is a key indicator of thermal stability.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of a nitrogen atmosphere is critical to ensure that the observed mass loss is due to thermal degradation (the breaking of chemical bonds due to heat alone) and not thermo-oxidative degradation (reaction with oxygen at elevated temperatures). [12]* Constant Heating Rate: A linear heating rate ensures that the degradation process is observed under controlled and reproducible conditions, allowing for accurate comparison between different materials.
Differential Scanning Calorimetry (DSC)
DSC is a technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg) and the melting point (Tm). The general principles are described in ISO 11357-1.
Experimental Workflow:
Figure 4: A simplified workflow for Differential Scanning Calorimetry (DSC).
Step-by-Step Methodology (based on ISO 11357-1):
-
Sample Preparation: A small sample (typically 5-10 mg) is weighed and hermetically sealed in a DSC pan, usually made of aluminum.
-
Instrument Setup: The DSC is calibrated for temperature and enthalpy using certified reference materials. An empty, sealed pan is used as a reference.
-
Atmosphere Control: As with TGA, an inert atmosphere is typically used to prevent oxidative side reactions.
-
Heating Program: The sample and reference are heated at a controlled, linear rate.
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) shows endothermic and exothermic peaks and shifts in the baseline, which correspond to thermal transitions like melting and glass transition.
Causality Behind Experimental Choices:
-
Reference Pan: The use of an empty reference pan allows for the precise measurement of the heat flow into the sample by subtracting the heat flow required to heat the reference.
-
Sealed Pans: Hermetically sealing the pans prevents the loss of volatile components during the experiment, which could affect the measured heat flow.
Conclusion
The evidence presented in this guide unequivocally demonstrates the superior thermal stability of fluorinated polymers compared to their non-fluorinated counterparts. This enhanced performance is a direct consequence of the high bond energy of the carbon-fluorine bond and the protective fluorine sheath around the polymer backbone. For applications where high temperatures are a critical operational parameter, the selection of a fluoropolymer can be a decisive factor in ensuring product reliability and longevity. The experimental data and mechanistic insights provided herein are intended to empower researchers, scientists, and drug development professionals to make informed material choices grounded in a solid understanding of polymer science.
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Degradation Behavior of Polypropylene during Reprocessing and Its Biocomposites: Thermal and Oxidative Degradation Kinetics. (2020, July 22). PMC. Retrieved from [Link]
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TGA curves of PE under nitrogen (dashed line) and air (solid...). (n.d.). ResearchGate. Retrieved from [Link]
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THERMAL properties and morphology of Polypropylene/Polycarbonate/Polypropylene-Graft-Maleic anhydride blends. (n.d.). MATEC Web of Conferences. Retrieved from [Link]
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TGA (a) and DTG (b) curves of PET/TAD‐x in nitrogen atmosphere and TGA... (n.d.). ResearchGate. Retrieved from [Link]
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Influence of the Atmosphere and Sample Shape on TGA Tests Results. (2013, February 28). NETZSCH. Retrieved from [Link]
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Thermal degradation of fluoropolymers. (2020, June 1). Fluoride Action Network. Retrieved from [Link]
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D3850 Standard Test Method for Rapid Thermal Degradation of Solid Electrical Insulating Materials By Thermogravimetric Method (TGA). (2025, September 12). ASTM International. Retrieved from [Link]
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Fluorinated ethylene propylene. (n.d.). Wikipedia. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Comparative Metabolic Stability of Fluorinated Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of efficacious and safe therapeutics, the metabolic stability of a drug candidate stands as a critical determinant of its clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately derailing an otherwise promising compound. The strategic incorporation of fluorine into drug molecules has emerged as a powerful tool to enhance metabolic stability, thereby improving pharmacokinetic profiles and increasing the probability of clinical success. This guide provides an in-depth, technical comparison of the metabolic stability of fluorinated drug candidates against their non-fluorinated counterparts, supported by experimental data and detailed methodologies.
The Power of Fluorine in Drug Design: A Mechanistic Overview
The introduction of fluorine into a drug molecule can profoundly influence its metabolic fate through several key mechanisms. The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to enzymatic cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[1] By replacing a metabolically labile carbon-hydrogen (C-H) bond with a C-F bond at a "soft spot" for metabolism, medicinal chemists can effectively block oxidative metabolic pathways.[1]
Furthermore, the high electronegativity of fluorine can alter the electronic properties of adjacent functional groups, influencing their susceptibility to metabolic attack. This can lead to a redirection of metabolism towards less critical pathways or a general decrease in the rate of metabolic turnover.
Comparative Analysis: The Impact of Fluorination on Metabolic Stability
The true measure of fluorine's utility lies in the direct comparison of metabolic stability parameters between fluorinated and non-fluorinated drug analogs. The following tables summarize key in vitro and in vivo data from published case studies, illustrating the significant improvements in metabolic half-life (t½) and intrinsic clearance (CLint) achieved through fluorination.
In Vitro Metabolic Stability Data
| Drug Candidate (Non-Fluorinated) | Fluorinated Analog | System | t½ (min) (Non-Fluorinated) | t½ (min) (Fluorinated) | Fold Improvement | Reference |
| Anisole | Fluoroanisole | Human Liver Microsomes | 25 | 35 | 1.4 | [2] |
| Anisole | Difluoroanisole | Human Liver Microsomes | 25 | 50 | 2.0 | [2] |
| Anisole | Trifluoroanisole | Human Liver Microsomes | 25 | 28 | 1.1 | [2] |
In Vivo Pharmacokinetic Data (Rat Models)
| Drug Candidate (Non-Fluorinated) | Fluorinated Analog | Route | t½ (h) (Non-Fluorinated) | t½ (h) (Fluorinated) | CL (mL/min/kg) (Non-Fluorinated) | CL (mL/min/kg) (Fluorinated) | Reference |
| JAK Inhibitor | Benzylic Fluorinated Analog | IV | 1.2 | 2.4 | 30 | 15 | [1] |
| Dopamine Receptor Ligand | Aromatic Fluorinated Analog | IV | 0.8 | 1.5 | 55 | 28 | [1] |
Experimental Protocols for Assessing Metabolic Stability
To ensure the scientific integrity and reproducibility of metabolic stability data, it is imperative to follow well-validated experimental protocols. The following sections provide detailed, step-by-step methodologies for key in vitro and in vivo assays.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay provides a rapid and cost-effective method to assess the intrinsic clearance of a compound by hepatic enzymes.
Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of the test compound in DMSO.
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM NADPH solution in buffer.
-
-
Incubation:
-
In a microcentrifuge tube, combine the test compound (to a final concentration of 1 µM), liver microsomes (to a final concentration of 0.5 mg/mL), and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution (to a final concentration of 1 mM).
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Sample Processing and Analysis:
-
Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with a suitable internal standard.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
In Vivo Pharmacokinetic Study in Rats
This study design allows for the determination of key pharmacokinetic parameters, including half-life, clearance, and bioavailability, in a living organism.
Caption: Workflow for an in vivo pharmacokinetic study in rats.
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats (or other appropriate strain).
-
Acclimate the animals to the housing conditions for at least one week.
-
For serial blood sampling from a single animal, surgical implantation of a cannula in the jugular vein may be performed.
-
-
Dosing:
-
Intravenous (IV) Administration: Administer the drug solution as a bolus injection into the tail vein.
-
Oral (PO) Administration: Administer the drug suspension or solution via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) from the tail vein, saphenous vein, or via the cannula.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Sample Processing and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to analyze the plasma concentration-time data.
-
Determine key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and oral bioavailability (F).
-
LC-MS/MS Analytical Method for Drug Metabolite Quantification
A robust and sensitive analytical method is crucial for accurately quantifying drug and metabolite concentrations in biological matrices.
Caption: Workflow for LC-MS/MS quantification of drug metabolites.
-
Sample Preparation:
-
To a 50 µL aliquot of plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a 96-well plate for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific parent-to-fragment ion transitions for the analyte and internal standard.
-
-
Data Acquisition and Processing:
-
Acquire data using the instrument's software.
-
Integrate the peak areas for the analyte and internal standard.
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
-
Conclusion: A Strategic Imperative for Drug Discovery
The strategic incorporation of fluorine is a well-established and highly effective strategy for enhancing the metabolic stability of drug candidates. By blocking sites of metabolism and altering electronic properties, fluorination can significantly improve a compound's pharmacokinetic profile, leading to increased half-life, reduced clearance, and improved oral bioavailability. The experimental protocols detailed in this guide provide a robust framework for the comparative evaluation of fluorinated and non-fluorinated drug candidates, enabling researchers to make data-driven decisions and advance compounds with a higher probability of clinical success. As a senior application scientist, I strongly advocate for the early and systematic consideration of fluorination as a key tool in the medicinal chemist's arsenal to overcome the persistent challenge of metabolic instability in drug discovery.
References
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Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]
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MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]
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BioAgilytix. (2022, November 22). LC/MS Applications in Drug Development. Retrieved from [Link]
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Longdom Publishing. (n.d.). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]
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Gautam, N., et al. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. Retrieved from [Link]
- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
- Zhou, Y., et al. (2019). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 62(17), 7715–7744.
- Shah, P., & Hsiao, C. J. (2013). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments, (79), e50616.
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National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]
- Diehl, K. H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15–23.
-
U.S. Food and Drug Administration. (1995). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]
- Sun, H., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
